molecular formula C8H13NO3 B3351128 Ethyl 2-oxopiperidine-1-carboxylate CAS No. 33485-71-1

Ethyl 2-oxopiperidine-1-carboxylate

Cat. No.: B3351128
CAS No.: 33485-71-1
M. Wt: 171.19 g/mol
InChI Key: CMVAYPJYRXHDOB-UHFFFAOYSA-N
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Description

Ethyl 2-oxopiperidine-1-carboxylate (C8H13NO3) is a piperidine-based building block of significant interest in medicinal and organic chemistry. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . As such, this compound serves as a versatile precursor for the synthesis of more complex, biologically active molecules. Researchers utilize derivatives like this in the development of potential therapeutic agents through various intra- and intermolecular reactions, including cyclization, cycloaddition, and annulation . The structure features a carbamate group (1-carboxylate) and a ketone (2-oxo), providing two key sites for further chemical modification and functionalization. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVAYPJYRXHDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535835
Record name Ethyl 2-oxopiperidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30535835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33485-71-1
Record name Ethyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-oxopiperidine-1-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on Ethyl 2-oxopiperidine-1-carboxylate , a specialized heterocyclic building block used in the synthesis of peptidomimetics, functionalized piperidines, and acyclic amino acid derivatives.

CAS Number: 127274-92-4 Synonyms: 1-Ethoxycarbonyl-2-piperidone; N-Carbethoxyvalerolactam; Ethyl 2-oxopiperidine-1-carboxylate. Molecular Formula: C


H

NO

Molecular Weight: 171.20 g/mol [1]
Executive Summary: The "Activated" Lactam

Ethyl 2-oxopiperidine-1-carboxylate represents a strategic modification of the stable


-valerolactam core. By attaching an electron-withdrawing ethoxycarbonyl group to the nitrogen, the resonance stability of the amide bond is significantly diminished. This "activation" transforms the inert lactam into a versatile electrophile, susceptible to ring-opening by nucleophiles under mild conditions, and simultaneously acidifies the 

-protons (C3 position), enabling facile carbon-carbon bond formation.

For drug development professionals, this molecule acts as a masked


-amino acid  and a scaffold for constructing polysubstituted piperidine alkaloids.
Chemical Identity & Physicochemical Properties

Unlike its isomer ethyl 2-oxopiperidine-3-carboxylate (a


-keto ester often confused with this target), the 1-carboxylate derivative carries the ester moiety on the nitrogen atom.
PropertyDataNotes
Structure Lactam ring with N-COOEtSee Diagram 1 below.
CAS Number 127274-92-4 Distinct from the 4-oxo isomer (29976-53-2).
Physical State Viscous Liquid / Low-melting SolidTypically isolated as a colorless to pale yellow oil.
Solubility Soluble in CH

Cl

, THF, EtOAc
Hydrolyzes in aqueous base/acid.
Stability Moisture SensitiveStore under inert atmosphere (Ar/N

) at 2–8°C.
Boiling Point ~130–140°C (Predicted at 10 mmHg)High vacuum distillation recommended for purification.
Synthesis: The N-Acylation Protocol

The synthesis of Ethyl 2-oxopiperidine-1-carboxylate requires the deprotonation of


-valerolactam followed by trapping with ethyl chloroformate. This protocol is designed to prevent O-acylation and ensure high N-selectivity.
Mechanism of Synthesis

The pKa of the lactam N-H is approximately 24 (in DMSO). A strong base (n-BuLi or NaH) generates the lactam anion, which is a bidentate nucleophile (N vs. O). The "hard" nature of the lithium cation and the solvent choice (THF) favor N-acylation over O-acylation (imidate formation).

Experimental Protocol

Reagents:

  • 
    -Valerolactam (2-Piperidone): 1.0 equiv
    
  • n-Butyllithium (2.5 M in hexanes): 1.1 equiv

  • Ethyl Chloroformate: 1.2 equiv

  • THF (Anhydrous): 0.5 M concentration relative to lactam

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve

    
    -valerolactam in anhydrous THF and cool the solution to -78°C  (dry ice/acetone bath). Critical Step: Low temperature prevents side reactions and controls the exotherm.
    
  • Deprotonation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 45 minutes. A white precipitate (lithium lactamate) may form.

  • Acylation: Add ethyl chloroformate dropwise. The solution should become clear as the lithium salt reacts.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours.

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
Reactivity Profile & Applications

The utility of Ethyl 2-oxopiperidine-1-carboxylate stems from its dual reactivity modes: Ring Opening (Pathway A) and C3-Functionalization (Pathway B).

Diagram 1: Reactivity Pathways

G Start Ethyl 2-oxopiperidine- 1-carboxylate (Activated Lactam) RingOpen Ring Opening (Nucleophilic Acyl Substitution) Start->RingOpen Pathway A: Attack at C2 (Carbonyl) Enolate Lithium Enolate (C3-Anion) Start->Enolate Pathway B: Deprotonation at C3 Nu Nucleophile (Nu-) (e.g., Alkoxide, Amine) Nu->RingOpen ProductA N-Protected Amino Acid Derivative (Acyclic) RingOpen->ProductA Base Base (LDA/LiHMDS) (-78°C) Base->Enolate ProductB 3-Substituted 2-Oxopiperidine (Chiral Building Block) Enolate->ProductB Trapping with E+ Electrophile Electrophile (E+) (e.g., Alkyl Halide) Electrophile->ProductB

Caption: Dual reactivity modes of N-carbethoxy-2-piperidone. Pathway A yields acyclic amino acid derivatives; Pathway B yields functionalized piperidines.

Detailed Applications

1. Synthesis of N-Protected Amino Acids (Pathway A) The N-ethoxycarbonyl group destabilizes the lactam amide bond by withdrawing electron density from the nitrogen lone pair. This makes the C2 carbonyl highly electrophilic.

  • Reaction: Treatment with alkoxides (e.g., NaOEt/EtOH) or amines opens the ring.

  • Product: Ethyl 5-(ethoxycarbonylamino)pentanoate.

  • Utility: This provides a rapid route to 5-aminovaleric acid derivatives, which are essential linkers in PROTACs and peptidomimetics.

2. Alpha-Alkylation (Pathway B) Direct alkylation of simple lactams is difficult due to competitive N-alkylation. However, in Ethyl 2-oxopiperidine-1-carboxylate, the nitrogen is already blocked.

  • Mechanism: Treatment with LDA generates the enolate at C3. The N-protecting group stabilizes this enolate and prevents side reactions.

  • Utility: Reaction with alkyl halides (e.g., Benzyl bromide) yields 3-substituted-2-piperidones . These can be reduced to form 3-substituted piperidines, a pharmacophore found in numerous alkaloids and antidepressants (e.g., derivatives of paroxetine).

Safety and Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Argon/Nitrogen) to prevent hydrolysis to 2-piperidone and ethanol/CO

    
    .
    
  • Spill Response: Absorb with inert material (sand/vermiculite). Do not use water, as it may accelerate hydrolysis.

References
  • Direct Imine Acylation Methodology. White Rose eTheses Online. Detailed protocols for N-acylation of lactams and subsequent functionalization.

  • Synthesis of 1-(Ethoxycarbonyl)-2-piperidone. ChemSrc. CAS and structural confirmation for 127274-92-4.[2]

  • Reactivity of N-Carbethoxy Lactams. National Institutes of Health (PMC). Discussion on ring-opening acceleration by N-electron withdrawing groups.

  • Piperidone Derivatives in Drug Discovery. SciSpace. Overview of piperidone scaffolds in pharmaceutical synthesis.

Sources

Technical Guide: Synthesis and Characterization of Ethyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and characterization of Ethyl 2-oxopiperidine-1-carboxylate (also known as N-ethoxycarbonyl-2-piperidone or 1-carbethoxy-2-piperidone).

Regulatory Note: Researchers must verify local regulations regarding piperidine derivatives, as specific N-substituted piperidines are controlled precursors in certain jurisdictions due to their utility in opioid synthesis. This guide is intended for legitimate pharmaceutical research and development.

Executive Summary

Ethyl 2-oxopiperidine-1-carboxylate is a pivotal intermediate in organic synthesis, particularly in the functionalization of lactams and the construction of complex alkaloids and peptidomimetics. Unlike C-acylated lactams (e.g., 3-carbethoxy-2-piperidone), the N-acylated species activates the lactam ring toward nucleophilic attack (e.g., ring-opening or reduction) and serves as a protecting group strategy.

  • IUPAC Name: Ethyl 2-oxopiperidine-1-carboxylate

  • CAS Number: 2986-00-7 (Verify specific isomer; often confused with 3731-16-6, the 3-carboxy isomer)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 171.19 g/mol

Synthetic Strategy & Mechanism

The synthesis relies on the N-acylation of


-valerolactam (2-piperidone) . Lactam nitrogens are poor nucleophiles due to resonance stabilization with the adjacent carbonyl. Therefore, successful acylation requires deprotonation to form the imidate anion, followed by trapping with ethyl chloroformate.
Reaction Scheme

The transformation involves the lithiation of the lactam nitrogen followed by nucleophilic acyl substitution.

ReactionMechanism Lactam 2-Piperidone (Valerolactam) Anion Lactam Enolate (N-Lithio Species) Lactam->Anion Deprotonation (-78°C to 0°C) Base Base (n-BuLi or NaH) Base->Anion Product Ethyl 2-oxopiperidine- 1-carboxylate Anion->Product Acylation (Nucleophilic Attack) Reagent Ethyl Chloroformate (Cl-CO-OEt) Reagent->Product

Caption: Mechanistic pathway for the N-acylation of 2-piperidone via an imidate anion intermediate.

Experimental Protocols

Method A: High-Precision Synthesis (n-BuLi)

Best for: Small-scale, high-purity requirements, and kinetic control to prevent O-acylation.

Reagents:

  • 2-Piperidone (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Ethyl Chloroformate (1.2 eq)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.2 M concentration relative to lactam).

  • Solubilization: Add 2-piperidone and cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi over 15 minutes. The solution may turn slightly yellow. Stir for 30 minutes at -78°C to ensure complete formation of the N-lithio species.

  • Acylation: Add ethyl chloroformate (neat or in minimal THF) dropwise.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Method B: Scalable Synthesis (NaH)

Best for: Larger batches where cryogenic conditions are impractical.

Reagents:

  • 2-Piperidone (1.0 eq)

  • Sodium Hydride (1.2 eq, 60% dispersion in mineral oil)

  • Ethyl Chloroformate (1.2 eq)

  • THF or DMF (Anhydrous)

Protocol:

  • Base Preparation: Wash NaH with dry hexane (2x) under nitrogen to remove mineral oil. Suspend in anhydrous THF.

  • Deprotonation: Cool suspension to 0°C . Add 2-piperidone solution (in THF) dropwise. Evolution of H

    
     gas will be observed. Stir for 1 hour at 0°C -> RT until gas evolution ceases.
    
  • Acylation: Cool back to 0°C. Add ethyl chloroformate dropwise.

  • Completion: Stir at room temperature for 3-4 hours. Monitor by TLC (EtOAc/Hexane).

  • Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes) is usually required to remove unreacted lactam.

Characterization Data

The N-acylation causes a distinct downfield shift of the protons adjacent to the nitrogen (


-protons) due to the electron-withdrawing nature of the carbamate.
Spectroscopic Profile
TechniqueSignal / ValueAssignment

H NMR
(400 MHz, CDCl

)

4.28 (q,

Hz, 2H)
O-CH

-CH

(Ethyl ester)

3.70 - 3.75 (m, 2H)
N-CH

(C6,

to N)

2.50 - 2.55 (m, 2H)
CO-CH

(C3,

to C=O)

1.80 - 1.90 (m, 4H)
Ring CH

(C4, C5)

1.32 (t,

Hz, 3H)
O-CH

-CH


C NMR
(100 MHz, CDCl

)

172.5
C=O (Lactam)

154.8
C=O (Carbamate)

62.1
O-C H

-CH


46.5
N-C H

(Ring C6)

33.2
CO-C H

(Ring C3)
IR (Neat) 1735 cm

Ester C=O stretch
1680 cm

Amide C=O stretch
Physical Properties[1][2][3]
  • Appearance: Colorless to pale yellow oil.[1]

  • Boiling Point: Approx. 110-115°C at 0.5 mmHg (vacuum distillation recommended for purification).

  • Solubility: Soluble in DCM, EtOAc, THF; limited solubility in water.

Workflow & Quality Control

Workflow Start Start: Anhydrous 2-Piperidone Step1 Step 1: Deprotonation (THF, -78°C/0°C) Start->Step1 Step2 Step 2: Acylation (Add ClCOOEt) Step1->Step2 Check1 QC Check: TLC (Disappearance of SM) Step2->Check1 Check1->Step2 Incomplete (Add time/reagent) Workup Workup: Quench NH4Cl, Extract EtOAc Check1->Workup Complete Purify Purification: Distillation or Column Chrom. Workup->Purify Final Final Product: Ethyl 2-oxopiperidine-1-carboxylate Purify->Final

Caption: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

  • Moisture Sensitivity: The imidate anion is highly moisture-sensitive. If the yield is low (<50%), ensure THF is freshly distilled or taken from a solvent purification system (SPS).

  • O-Acylation vs. N-Acylation: While N-acylation is thermodynamically favored for lactams, kinetic O-acylation can occur. Warming the reaction to room temperature typically isomerizes any O-acylated kinetic product to the thermodynamic N-acylated product.

  • Purification: The product can be difficult to separate from unreacted starting material by distillation due to boiling point proximity. Flash chromatography using a gradient of Hexane:EtOAc (8:2 to 1:1) is often more effective for high purity.

References

  • Beilstein Journal of Organic Chemistry. (2010). Experimental procedures and characterization data for N-acyl lactams.

  • Organic Syntheses. (1955). Ethyl N-methylcarbamate (Analogous chloroformate reactivity). Coll. Vol. 2, p. 178.

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl 2-oxopiperidine-3-carboxylate (Isomer distinction).

  • RSC Advances. (2021). Synthesis of functionalized piperidines using ethyl chloroformate.

  • Sigma-Aldrich. (2025). Product Specification: 2-Piperidone (Valerolactam).

Sources

"Ethyl 2-oxopiperidine-1-carboxylate" IUPAC name and structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of Ethyl 2-oxopiperidine-1-carboxylate , focusing on its nomenclature, structural elucidation, and synthetic methodology.

Structural Characterization, Synthetic Protocols, and Reactivity Profile

Nomenclature Deconstruction & Identity

Target Molecule: Ethyl 2-oxopiperidine-1-carboxylate CAS RN: 324769-07-5 (Analogous Ref) | Formula: C


H

NO

| MW: 171.19 g/mol
IUPAC Nomenclature Breakdown

The IUPAC name is constructed based on the priority of functional groups and the heterocyclic skeleton.

  • Principal Functional Group: Carboxylate (Ester). The structure is treated as an ester of a carbamic acid derivative attached to a heterocycle.

  • Parent Heterocycle: Piperidine (fully saturated 6-membered nitrogen ring).

  • Substituents:

    • 2-oxo: A ketone group at position 2, creating a lactam (cyclic amide) functionality.

    • 1-carboxylate: The nitrogen atom (position 1) is the point of attachment for the ester group.

    • Ethyl: The alkyl group of the ester.

Synonymy & Critical Disambiguation:

  • Correct Synonyms: N-Carbethoxy-2-piperidone, 1-Ethoxycarbonyl-2-piperidone.

  • Common Confusion: This compound is frequently confused with its thermodynamic isomer, Ethyl 2-oxopiperidine-3-carboxylate (3-carbethoxy-2-piperidone), a

    
    -keto ester used widely in alkaloid synthesis.
    
    • 1-Carboxylate (Target): N-acylated species (Imide-like character).

    • 3-Carboxylate (Isomer): C-acylated species (Active methylene character).

Structure Elucidation & Spectroscopic Signatures

The identification of the N-acylated product relies on detecting the "imide-type" electronic environment, which differs significantly from the parent lactam or the C-acylated isomer.

Infrared Spectroscopy (IR)

The carbonyl region is diagnostic.[1][2] Unlike simple lactams, the N-carbethoxy group creates an acyl-lactam (imide) system.

Vibration ModeWavenumber (cm

)
Diagnostic Feature
Ester C=O 1735 – 1750Sharp, strong intensity. Typical of carbamates/esters.
Lactam C=O 1680 – 1710Shifted to higher frequency compared to parent valerolactam (~1660 cm

) due to electron withdrawal by the N-carboxylate.
C-N Stretch 1250 – 1300Strong band characteristic of the urethane linkage.
Nuclear Magnetic Resonance ( H NMR)

The chemical shift of the protons adjacent to the nitrogen (H-6) is the primary indicator of N-acylation.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityAssignment Logic
Ethyl-CH

O-CH

-CH

4.25 – 4.35Quartet (

Hz)
Deshielded by oxygen of the ester.
H-6 N-CH

-R
3.60 – 3.75 Triplet/MultipletDiagnostic: Downfield shift from ~3.3 ppm (parent lactam) due to the electron-withdrawing N-COOEt group.
H-3 CO-CH

-R
2.50 – 2.60Triplet

-protons to the lactam carbonyl.
H-4, H-5 Ring CH

1.75 – 1.95MultipletMethylene bridge protons.
Ethyl-CH

O-CH

-CH

1.30 – 1.35Triplet (

Hz)
Terminal methyl group.
Mass Spectrometry (MS)[3]
  • Molecular Ion (M+): 171 m/z[3]

  • Fragmentation: Loss of ethoxy radical (M-45) or CO

    
    Et group is common. A characteristic fragment for N-acyl piperidones is the loss of CO to contract the ring or cleavage of the exocyclic ester.
    

Synthetic Methodology

Synthesis of the N-isomer requires kinetic control to prevent thermodynamic rearrangement to the C-3 position. The use of a strong base at low temperature is mandatory to irreversibly deprotonate the lactam nitrogen before the addition of the electrophile.

Protocol: Kinetic N-Acylation of 2-Piperidone

Reagents: 2-Piperidone (Valerolactam),


-Butyllithium (

-BuLi), Ethyl Chloroformate, Dry THF.

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under an Argon atmosphere. Add dry THF (50 mL) and 2-piperidone (10 mmol).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add

    
    -BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 15 minutes.
    
    • Mechanism:[4][5][6][7]

      
      -BuLi removes the amide proton (pKa ~17), generating the lithium lactamate enolate. Low temperature prevents self-condensation.
      
  • Acylation: Stir for 30 minutes at -78°C. Add Ethyl Chloroformate (1.1 equiv) dropwise.

    • Note: The lithium coordinates with the carbonyl oxygen, directing the hard electrophile (chloroformate) to the nitrogen (hard nucleophile) or oxygen. Under these conditions, N-acylation is kinetically favored.

  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[8][9]
  • Purification: Flash chromatography (Hexanes/EtOAc). The N-acylated product is typically less polar than the starting lactam.

SynthesisWorkflow Start 2-Piperidone (Valerolactam) Deprot Lithium Lactamate (Intermediate) Start->Deprot n-BuLi, THF -78°C Reaction Electrophilic Trap (Ethyl Chloroformate) Deprot->Reaction Cl-COOEt Product Ethyl 2-oxopiperidine- 1-carboxylate Reaction->Product Kinetic Control (N-Acylation) Isomer C-3 Isomer (Avoided by -78°C) Reaction->Isomer Thermodynamic Control (Warm Temp)

Caption: Kinetic pathway favoring N-acylation over C-acylation using organolithium reagents at cryogenic temperatures.

Applications in Drug Discovery

This molecule serves as a versatile "chiral template" precursor and an N-acyliminium ion generator.

  • N-Acyliminium Ion Precursors: Reduction of the lactam carbonyl (using DIBAL-H or NaBH

    
    /CeCl
    
    
    
    ) yields the
    
    
    -hydroxy/ethoxy urethane. Treatment with Lewis acid generates a cyclic N-acyliminium ion, a powerful electrophile for C-C bond formation at the C2 position.
    • Use Case: Synthesis of substituted piperidine alkaloids (e.g., conine, anabasine analogs).

  • Ring Opening: Nucleophilic attack at the lactam carbonyl can open the ring to form

    
    -amino acid derivatives with the nitrogen already protected as a carbamate.
    
References
  • Nomenclature & Structure: PubChem. tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate (Analogous N-acyl structure). National Library of Medicine.

  • Synthetic Methodology (N-Acylation): Clayden, J., et al. "Lithiation of N-Boc-2-piperidone." Organic Reactions, Wiley.
  • Differentiation from C-Isomer: PubChem. 3-Carbethoxy-2-piperidone (Isomer).[10]

  • Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. "Amide Ambident Nucleophiles."

Sources

Ethyl 2-oxopiperidine-1-carboxylate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, functionalized nitrogen heterocycles form the backbone of countless active pharmaceutical ingredients (APIs). Ethyl 2-oxopiperidine-1-carboxylate (CAS: 33485-71-1) serves as a highly versatile, N-protected lactam building block. By masking the secondary amine of δ-valerolactam with an electron-withdrawing ethyl carbamate group, chemists can precisely tune the electronic properties of the piperidine ring. This modification not only protects the nitrogen during complex multistep syntheses but also activates the adjacent carbonyl for downstream transformations, making it an indispensable precursor for N-acyliminium ion chemistry, spirocyclic peptidomimetics, and alkaloid total synthesis[1].

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of Ethyl 2-oxopiperidine-1-carboxylate is critical for predicting its behavior in organic solvents, its reactivity profile, and its chromatographic properties. The addition of the ethyl carboxylate moiety significantly reduces the polarity of the parent lactam, rendering the molecule highly soluble in standard organic solvents (e.g., THF, DCM, EtOAc) and facilitating easier purification via normal-phase chromatography.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl 2-oxopiperidine-1-carboxylate
CAS Registry Number 33485-71-1
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Exact Mass 171.0895 Da
SMILES String CCOC(=O)N1CCCCC1=O[2]
Structural Class N-Acyl Lactam / Carbamate
Physical State (Standard Temp/Pressure) Viscous liquid / Oil

Mechanistic Synthesis & Experimental Workflow

The synthesis of Ethyl 2-oxopiperidine-1-carboxylate is achieved via the regioselective N-acylation of δ-valerolactam (2-piperidone). Because lactams are ambident nucleophiles capable of undergoing both N- and O-alkylation/acylation, the choice of base and reaction temperature is paramount to ensure high chemoselectivity.

Synthesis A δ-Valerolactam (2-Piperidone) B Deprotonation (n-BuLi, THF, -78°C) A->B C N-Anion Intermediate B->C D Acylation (Ethyl Chloroformate) C->D E Ethyl 2-oxopiperidine- 1-carboxylate D->E

Synthetic workflow for Ethyl 2-oxopiperidine-1-carboxylate via N-acylation.

Step-by-Step Protocol: Regioselective N-Acylation
  • Step 1: System Preparation. Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: The intermediate N-lithiated species is highly sensitive to protic quenching; strict anhydrous conditions prevent premature reaction termination.

  • Step 2: Substrate Dissolution. Dissolve δ-valerolactam (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Step 3: Deprotonation. Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes. Causality: The cryogenic temperature (-78 °C) is critical. It prevents the strong base from initiating base-catalyzed ring-opening polymerization of the lactam, kinetically favoring the formation of the N-anion over the O-anion[3]. Stir for 45 minutes.

  • Step 4: Electrophilic Trapping. Add ethyl chloroformate (1.1 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Causality: Gradual warming ensures complete conversion while minimizing thermodynamic O-acylation side products.

  • Step 5: Self-Validating In-Process Control. Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar δ-valerolactam spot and the emergence of a less polar, UV-active spot confirms successful acylation.

  • Step 6: Quenching and Workup. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Applications in Drug Development & Peptidomimetics

Ethyl 2-oxopiperidine-1-carboxylate is not merely a protected amine; it is a highly reactive electrophilic hub. Its primary application in drug development lies in its ability to act as a precursor for N-acyliminium ions .

The electron-withdrawing nature of the ethyl carbamate lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the lactam carbonyl. This allows for controlled, partial reduction (typically using DIBAL-H or superhydrides) to form an N-ethoxycarbonyl hemiaminal. Upon treatment with a Lewis acid (e.g., BF₃·OEt₂), the hydroxyl group is eliminated, generating a highly electrophilic N-acyliminium ion. This intermediate can be trapped by a variety of carbon nucleophiles (allylsilanes, electron-rich arenes, indoles) to yield complex 2-substituted piperidines[1].

NAcyliminium A Ethyl 2-oxopiperidine-1-carboxylate B Partial Reduction (DIBAL-H) A->B C N-Ethoxycarbonyl Hemiaminal B->C D Lewis Acid Activation (BF3·OEt2) C->D E N-Acyliminium Ion D->E F Nucleophilic Attack (e.g., Allylsilanes) E->F G 2-Substituted Piperidine Scaffold F->G

Generation and nucleophilic trapping of N-acyliminium ions from the target lactam.

Beyond N-acyliminium chemistry, this compound is utilized in Direct Imine Acylation (DIA) methodologies to synthesize spirocyclic compounds and natural product scaffolds, such as aspidospermidine analogs[1]. Furthermore, it serves as a starting material for the synthesis of functionalized cis-perhydroisoquinolin-1-ones via bis-sulfenylation and subsequent Nazarov-type annulations[3].

Analytical Characterization & Quality Control

To validate the structural integrity and purity of the synthesized Ethyl 2-oxopiperidine-1-carboxylate, the following analytical profile must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The ethyl carbamate group presents a distinct and easily identifiable signature: a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -O-CH₂-). The piperidine ring protons typically appear as multiplets: ~3.6 ppm (2H, N-CH₂), ~2.5 ppm (2H, CO-CH₂), and ~1.8-1.9 ppm (4H, internal CH₂ groups).

  • ¹³C NMR (100 MHz, CDCl₃): Two critical carbonyl resonances validate the N-acyl lactam structure: the lactam carbonyl at ~172 ppm and the carbamate carbonyl at ~154 ppm.

  • Mass Spectrometry (ESI-MS): A primary [M+H]⁺ adduct at m/z 172.1 and a sodium adduct [M+Na]⁺ at m/z 194.1 confirm the molecular weight of 171.19 g/mol .

References

  • Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products - whiterose.ac.uk. 1

  • CN101583615B - 螺哌啶甘氨酰胺衍生物 (Spiro-piperidine glycinamide derivatives) - google.com/patents.2

  • A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones - mdpi.com. 3

Sources

Ethyl 2-oxopiperidine-1-carboxylate: A Strategic Precursor for 2-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) represents a "privileged" scaffold in the synthesis of piperidine alkaloids and pharmaceutical agents. Unlike simple piperidines or unprotected lactams, this molecule features a synergistic activation profile:

  • Nitrogen Activation: The carbamate (

    
    -COOEt) group lowers the basicity of the nitrogen and prevents catalyst poisoning during Lewis acid-mediated reactions.
    
  • Carbonyl Activation: The electron-withdrawing carbamate makes the lactam carbonyl (

    
    ) significantly more electrophilic than a standard amide, enabling partial reduction to hemiaminals—the direct precursors to reactive 
    
    
    
    -acyliminium ions
    .

This guide details the utilization of Ethyl 2-oxopiperidine-1-carboxylate as a gateway to 2-substituted piperidines, a structural motif found in blockbuster drugs (e.g., Ritalin, Bupivacaine) and natural alkaloids (e.g., Coniine).[1]

Core Mechanistic Pathways

The synthetic utility of this precursor hinges on two primary reactivity modes:


-Acyliminium Ion Cyclization  (via partial reduction) and Nucleophilic Ring Opening  (via organometallics).
The -Acyliminium Ion Route (The "Gold Standard")

This is the most sophisticated application. The lactam carbonyl is partially reduced to a hemiaminal (2-hydroxy-carbamate). Upon treatment with a Lewis acid, this intermediate expels water to form a highly electrophilic


-acyliminium ion, which can be trapped by weak nucleophiles (allyl silanes, electron-rich aromatics) to form C-C bonds at the 2-position with high stereocontrol.[1]
Nucleophilic Ring Opening

Strong nucleophiles like Grignard reagents or organolithiums can attack the activated lactam carbonyl directly. Unlike standard amides which are resistant, the


-carbethoxy group destabilizes the amide resonance, facilitating attack.[1] This typically results in ring opening to form acyclic amino-ketones, which can be re-cyclized or used as linear scaffolds.
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Precursor Ethyl 2-oxopiperidine- 1-carboxylate Hemiaminal 2-Hydroxy-1-carbethoxy- piperidine (Hemiaminal) Precursor->Hemiaminal Partial Reduction (DIBAL-H, -78°C) RingOpen Acyclic Amino-Ketone (Ring Opened) Precursor->RingOpen Hard Nucleophile (R-Li, RMgX) Iminium N-Acyliminium Ion (Highly Electrophilic) Hemiaminal->Iminium Lewis Acid (BF3·Et2O, TiCl4) Piperidine 2-Substituted Piperidine (Functionalized Ring) Iminium->Piperidine Nucleophile Trap (Allyl-TMS, Enol Ethers)

Figure 1: Divergent synthetic pathways from Ethyl 2-oxopiperidine-1-carboxylate. The upper path (Red) represents the


-acyliminium route for ring functionalization; the lower path (Yellow) represents ring opening.[1]

Detailed Experimental Protocols

Synthesis of the Precursor (Ethyl 2-oxopiperidine-1-carboxylate)

If not purchased commercially, this compound is synthesized by


-acylation of 

-valerolactam (2-piperidone).

Reagents:


-Valerolactam, 

-Butyllithium (

-BuLi) or Sodium Hydride (NaH), Ethyl Chloroformate, dry THF.[1]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add

    
    -valerolactam (1.0 equiv) and anhydrous THF (0.5 M concentration).
    
  • Deprotonation: Cool to -78°C. Dropwise add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) over 20 mins. The solution may turn slightly yellow. Stir for 30 mins at -78°C to ensure complete formation of the lactam enolate/nitrogen anion.
    
  • Acylation: Add Ethyl Chloroformate (1.2 equiv) neat, dropwise.

  • Reaction: Allow the mixture to warm to room temperature slowly over 2 hours. Stir for an additional 4 hours.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield the colorless oil.

Protocol A: Partial Reduction to 2-Substituted Piperidines ( -Acyliminium Route)

This protocol describes the synthesis of a 2-allyl piperidine derivative, a common model reaction.

Step 1: Partial Reduction

  • Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv) in dry Toluene (0.2 M) under Argon.

  • Cool to -78°C (Critical to prevent over-reduction to the amine).

  • Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise down the side of the flask over 30 mins.

  • Stir at -78°C for 1 hour. TLC should show consumption of starting material.

  • Quench: While still at -78°C, add Methanol (excess) followed by saturated Rochelle’s salt solution (Potassium Sodium Tartrate).

  • Workup: Warm to RT and stir vigorously until two clear layers form (can take 1-2 hours). Extract with ether, dry, and concentrate to obtain the crude 2-hydroxy-1-carbethoxypiperidine (hemiaminal). Note: Use immediately; hemiaminals are unstable.

Step 2:


-Acyliminium Cyclization/Trapping 
  • Dissolve the crude hemiaminal in dry

    
     (0.1 M).
    
  • Cool to -78°C. Add Allyltrimethylsilane (2.0 equiv).

  • Add

    
      (1.5 equiv) dropwise.
    
  • Allow to warm to 0°C over 2 hours. The solution typically turns dark.

  • Quench: Pour into saturated

    
    .
    
  • Isolation: Extract with

    
    . The product is the 2-allyl-1-carbethoxypiperidine.
    
Protocol B: Nucleophilic Ring Opening

Reagents: Phenylmagnesium Bromide (PhMgBr), THF.[1]

  • Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv) in dry THF. Cool to 0°C.

  • Add PhMgBr (1.1 equiv) slowly.

  • Stir at 0°C for 1 hour.

  • Quench: Add dilute HCl (1M). Note: Acidic workup hydrolyzes the intermediate magnesium alkoxide.[1]

  • Result: The product is typically the acyclic amino-ketone (Ethyl

    
    -(5-oxo-5-phenylpentyl)carbamate) due to ring opening.
    

Comparative Analysis of Reducing Agents

The choice of reducing agent dictates the final oxidation state of the piperidine ring.

ReagentConditionsProduct OutcomeMechanistic Insight
DIBAL-H Toluene, -78°CHemiaminal (Lactol) 1.0 equiv delivers single hydride; tetrahedral intermediate is stable at low temp.
LiAlH₄ Ether/THF, RefluxCyclic Amine Reduces both the lactam carbonyl (to

) and the carbamate (to

-Methyl).
LiEt₃BH THF, -78°CHemiaminal "Super-Hydride" is essentially a more potent analogue of DIBAL for this transformation.
Grignard THF, 0°CAmino-Ketone Nucleophilic attack at carbonyl C2 leads to C-N bond cleavage (Ring Opening).

References

  • Preparation of Piperidines via N-Acyliminium Ions

    • Source: McMaster University / Ark
    • Context: Detailed mechanisms on N-acyliminium ion cycliz
    • URL:

  • Reactivity of N-Carbamate Piperidones

    • Source: University of Regensburg[1]

    • Context: Discussion on nucleophilic addition to N-protected piperidones and the stability of carbam
    • URL:

  • Partial Reduction with DIBAL-H

    • Source: BenchChem Protocols
    • Context: General protocol for partial reduction of lactones/lactams to lactols using DIBAL-H.[2]

    • URL:

  • Synthesis of N-Carbethoxy-4-piperidone (Analogous Protocol)

    • Source: GuideChem
    • Context: Method for N-acylation of piperidones using ethyl chloroform
    • URL:

Sources

Technical Guide: Ethyl 2-oxopiperidine-1-carboxylate in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of Ethyl 2-oxopiperidine-1-carboxylate (also known as


-carbethoxypiperidin-2-one) in the synthesis of piperidine alkaloids.

Part 1: Executive Summary & Strategic Value

In the retrosynthetic analysis of piperidine alkaloids (e.g., coniine, pelletierine, and complex indolizidines), the lactam moiety is a ubiquitous starting point. However, the unprotected lactam (2-piperidone) suffers from poor electrophilicity at the carbonyl carbon and acidic N-H protons that interfere with organometallic reagents.

Ethyl 2-oxopiperidine-1-carboxylate solves these kinetic and thermodynamic limitations. By installing an electron-withdrawing ethoxycarbonyl group on the nitrogen, this reagent serves three critical functions:

  • Activation: It increases the electrophilicity of the lactam carbonyl, facilitating attack by "hard" nucleophiles (Grignard, organolithium).

  • Protection: It masks the nitrogen, preventing quenching of organometallics.

  • Latent Reactivity: It serves as a precursor to

    
    -acyliminium ions, allowing for stereoselective functionalization at the C2 position.
    

This guide provides a self-validating workflow for synthesizing this reagent and deploying it to construct the 2-substituted piperidine core found in Type I and Type II alkaloids.

Part 2: Chemical Architecture & Reactivity

The strategic value of Ethyl 2-oxopiperidine-1-carboxylate lies in its ability to act as a chemical pivot . Depending on the reaction conditions, it can undergo ring-opening to acyclic amino-ketones or retain cyclicity for reduction to piperidines.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity profile of the reagent upon treatment with nucleophiles versus reducing agents.

ReactivityProfile Reagent Ethyl 2-oxopiperidine- 1-carboxylate NuAttack Nucleophilic Attack (Grignard/R-Li) Reagent->NuAttack R-MgBr Reduction Partial Reduction (DIBAL-H/LiEt3BH) Reagent->Reduction Hydride Source RingOpen Acyclic Keto-Urethane (Intermediate) NuAttack->RingOpen Ring Opening ImIon N-Acyliminium Ion (Reactive Electrophile) Reduction->ImIon Acid/Lewis Acid Alkaloid1 2-Substituted Piperidine (e.g., Coniine) RingOpen->Alkaloid1 Reductive Cyclization Alkaloid2 C2-Functionalized Piperidine ImIon->Alkaloid2 Nucleophile (Nu-)

Figure 1: Divergent synthetic pathways starting from Ethyl 2-oxopiperidine-1-carboxylate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-oxopiperidine-1-carboxylate

Objective: Preparation of the activated lactam from commercially available 2-piperidone (valerolactam).

Reagents:

  • 2-Piperidone (Valerolactam) [CAS: 675-20-7]

  • 
    -Butyllithium (2.5 M in hexanes) or Sodium Hydride (60% dispersion)
    
  • Ethyl Chloroformate [CAS: 541-41-3]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-piperidone (10.0 g, 101 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add

    
    -BuLi (44 mL, 110 mmol) dropwise over 20 minutes. Ensure the internal temperature does not rise above -65 °C. The solution will turn slightly yellow/orange, indicating the formation of the lactam enolate/nitrogen anion.
    
    • Note: NaH (1.1 equiv) can be used at 0 °C if cryogenic facilities are unavailable, but

      
      -BuLi provides cleaner conversion.
      
  • Acylation: After stirring for 30 minutes at -78 °C, add ethyl chloroformate (10.5 mL, 110 mmol) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Stir for an additional 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via vacuum distillation (bp ~110-115 °C at 0.5 mmHg) or flash chromatography (Hexanes/EtOAc 3:1) to yield the product as a colorless oil.

Yield Target: 85-92% Characterization:

  • IR: 1740 cm⁻¹ (carbamate C=O), 1680 cm⁻¹ (lactam C=O).

  • ¹H NMR: Distinct downfield shift of protons adjacent to nitrogen compared to starting material.

Protocol B: Synthesis of (±)-Coniine via Grignard Addition

Objective: Utilization of the reagent to synthesize the hemlock alkaloid Coniine (2-propylpiperidine).[1][2]

Reagents:

  • Ethyl 2-oxopiperidine-1-carboxylate (Prepared in Protocol A)

  • Propylmagnesium bromide (2.0 M in ether)

  • Hydrobromic acid (48% aq) or H₂/Pd-C

Workflow Diagram:

ConiineSynthesis Step1 Start: Ethyl 2-oxopiperidine- 1-carboxylate Step2 Add Propyl-MgBr (-78°C to 0°C) Step1->Step2 Step3 Intermediate: Acyclic Keto-Urethane Step2->Step3 Ring Opening Step4 Deprotection & Cyclization (HBr, reflux) Step3->Step4 Decarboxylation Step5 Reduction (H2, Pd/C or NaBH4) Step4->Step5 Imine Formation Final Target: (±)-Coniine Step5->Final

Figure 2: Synthetic route to (±)-Coniine utilizing the activated lactam.

Step-by-Step Methodology:

  • Grignard Addition: Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.71 g, 10 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Nucleophilic Attack: Add propylmagnesium bromide (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

    • Mechanism:[2][3][4][5][6] The Grignard reagent attacks the lactam carbonyl. The ring opens to form the acyclic

      
      -ethoxycarbonyl-1-amino-4-octanone (keto-urethane).
      
  • Quench: Quench with dilute HCl. Extract with ether to isolate the keto-urethane intermediate.

  • Cyclization/Reduction (One-Pot Variation):

    • Reflux the intermediate in 48% HBr to effect hydrolysis of the carbamate and decarboxylation. This yields the imine salt (2-propyl-1-piperideine).

    • Neutralize and reduce the imine using NaBH₄ in methanol or catalytic hydrogenation (H₂, Pd/C) to yield (±)-Coniine.

Data Summary Table:

ParameterValue / ConditionNote
Reagent Stoichiometry 1.0 : 1.1 (Lactam : Grignard)Slight excess of Grignard ensures conversion.
Temperature -78 °C

0 °C
Low temp prevents double addition or polymerization.
Key Intermediate Keto-urethaneStable enough for isolation if needed.
Final Yield 60-75%Overall yield from lactam.

Part 4: Advanced Application - N-Acyliminium Ions

Beyond simple alkylation, this reagent is a gateway to


-acyliminium ion chemistry. Partial reduction of the lactam carbonyl (using DIBAL-H or LiEt₃BH) yields the 2-hydroxy-derivative (hemiaminal).

Upon treatment with a Lewis acid (e.g., BF₃·OEt₂), the hemiaminal generates a highly electrophilic


-acyliminium ion. This species can trap electron-rich nucleophiles (allylsilanes, indoles, electron-rich aromatics) to form C2-functionalized piperidines with high diastereoselectivity, a key step in the synthesis of Indolizidine alkaloids .

Part 5: Troubleshooting & Optimization

  • Moisture Sensitivity: The

    
    -carbethoxy lactam is relatively stable, but the Grignard reaction is strictly anhydrous. Trace water leads to protonation of the Grignard and recovery of starting material.
    
  • Temperature Control: During Grignard addition, maintaining -78 °C is crucial. Higher temperatures favor the attack on the exocyclic carbamate carbonyl, leading to side products.

  • Purification: The keto-urethane intermediate can be oily and difficult to crystallize. It is often best to carry it forward crude into the cyclization step.

Part 6: References

  • Ladenburg, A. (1886).[2][7] "Synthese der aktiven Coniine." Berichte der deutschen chemischen Gesellschaft, 19, 2578. (Foundational synthesis).

  • Pinder, A. R. (1959). "The Piperidine Alkaloids." Chemical Reviews, 59(2), 267-268. (Review of lactam utility).

  • Comins, D. L., & Dehghani, A. (1995). "Pyridine-derived N-acyldihydropyridones as synthons for alkaloids." Tetrahedron Letters, 36(52). (Modern application of activated lactams).

  • Toyooka, N., et al. (2003). "Synthesis of piperidine alkaloids via N-acyliminium ion intermediates." Heterocycles. (N-acyliminium pathway).

  • Alberts, N. F. (1949). "Synthesis of ethyl 2-oxo-3-piperidinecarboxylate." Journal of the American Chemical Society. (Synthesis of related precursors).

Sources

The Strategic Role of Ethyl 2-oxopiperidine-1-carboxylate in Medicinal Chemistry: A Technical Guide to Piperidine Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is one of the most ubiquitous nitrogen heterocycles, present in numerous FDA-approved small molecule drugs. The functionalization of this scaffold, however, presents significant synthetic challenges due to the inherent stability of the unprotected piperidine ring and the poor electrophilicity of standard lactams.

Ethyl 2-oxopiperidine-1-carboxylate (CAS 33485-71-1)[1] emerges as a critical, field-proven building block that circumvents these limitations. By masking the lactam nitrogen with an ethoxycarbonyl group, chemists can unlock orthogonal reactivity pathways—specifically through


-acyliminium ion chemistry and enolate-mediated 

-alkylation. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging this compound in the synthesis of complex pharmaceutical intermediates[2].

Mechanistic Causality: The Power of -Carbamate Activation

As application scientists, we do not merely select protecting groups for stability; we select them for their electronic influence on the core scaffold. The choice of an


-ethoxycarbonyl group over an unprotected lactam or a standard Boc (tert-butyloxycarbonyl) group is driven by strict mechanistic causality:
  • Suppression of Amide Resonance: In an unprotected 2-piperidone, the nitrogen lone pair strongly donates into the carbonyl

    
     orbital. This resonance renders the carbonyl highly electron-rich and resistant to nucleophilic attack or reduction. The electron-withdrawing ethoxycarbonyl group pulls electron density away from the nitrogen, restoring "ketone-like" electrophilicity to the C2 carbonyl.
    
  • Acidification of C3 Protons: The electron-withdrawing nature of the carbamate increases the acidity of the

    
    -protons at C3, facilitating clean enolization with non-nucleophilic bases (e.g., LDA) for subsequent functionalization.
    
  • Orthogonal Stability: While Boc groups are highly acid-labile, the ethyl carbamate is exceptionally stable to the harsh Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ) required for downstream
    
    
    -acyliminium ion generation.

G A Ethyl 2-oxopiperidine- 1-carboxylate B C2 Functionalization (N-Acyliminium Ion) A->B 1. Reduction 2. Lewis Acid 3. Nucleophile C C3 Functionalization (Enolate Chemistry) A->C 1. Base (LDA) 2. Electrophile D Ring Opening (Amino Acid Derivs) A->D Hydrolysis/ Nucleophilic Attack

Fig 1: Divergent synthetic pathways enabled by N-ethoxycarbonyl activation.

Core Workflow: -Acyliminium Ion Chemistry

The most powerful application of Ethyl 2-oxopiperidine-1-carboxylate is its role as a precursor to


-acyliminium ions. This highly electrophilic intermediate allows for the stereoselective installation of carbon-carbon bonds at the C2 position, a critical step in synthesizing alkaloid natural products and neuroactive therapeutics[3].

The process is a two-stage cascade: partial reduction followed by Lewis acid-mediated ionization and nucleophilic trapping.

Mechanism Lactam N-Ethoxycarbonyl Lactam (Stable Precursor) Hemiaminal Hemiaminal Intermediate (C2-OH) Lactam->Hemiaminal DIBAL-H or LiBHEt3 Partial Reduction (-78°C) Iminium N-Acyliminium Ion (Reactive Electrophile) Hemiaminal->Iminium Lewis Acid (e.g., BF3·OEt2) Eliminates -OH Product 2-Substituted Piperidine (Target Scaffold) Iminium->Product Nucleophile (Nu-) Stereoselective Trapping

Fig 2: Mechanistic progression from protected lactam to functionalized piperidine.

Quantitative Data: Nucleophile Scope

The


-acyliminium ion generated from the ethyl carbamate precursor exhibits broad reactivity with various carbon nucleophiles[4]. The table below summarizes field-validated conditions and expected outcomes.
Nucleophile TypeRepresentative ReagentOptimal Lewis AcidTypical Yield (%)Primary Medicinal Chemistry Application
Allylsilane Allyltrimethylsilane

75–88%Installation of terminal alkene handles for cross-metathesis.
Silyl Enol Ether Acetophenone silyl enol ether

70–85%Synthesis of

-amino ketones for CNS-active compounds.
Organometallic

/


60–80%Direct alkylation to form 2-methylpiperidine derivatives.
Electron-Rich Arene IndoleTFA or

80–92%Construction of complex indole alkaloid cores.

Self-Validating Experimental Protocol: C2-Allylation

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 2-allyl-1-(ethoxycarbonyl)piperidine. Every step is designed as a self-validating system, with explicit causality provided for critical parameters.

Phase 1: Hemiaminal Formation
  • Preparation: Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions are non-negotiable. At -78 °C, the tetrahedral intermediate formed after hydride addition is kinetically frozen, preventing collapse and over-reduction to the fully saturated amine.

  • Reduction: Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise via syringe pump over 30 minutes. Stir for 2 hours at -78 °C.

  • Quench & Validation: Carefully quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate), then remove the cooling bath and stir vigorously at room temperature for 1 hour.

    • Causality: Unquenched aluminum complexes form intractable gelatinous emulsions. Rochelle's salt chelates the aluminum, breaking down the emulsion into a clean, easily separable biphasic mixture. A clear phase separation is your visual validation of a successful quench.

  • Isolation: Extract the aqueous layer with EtOAc (

    
     mL). Dry the combined organics over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude hemiaminal. Do not purify via silica gel, as the hemiaminal can decompose on acidic silica.
Phase 2: -Acyliminium Generation and Trapping
  • Activation: Dissolve the crude hemiaminal in anhydrous

    
     (40 mL) and cool to -78 °C. Add allyltrimethylsilane (2.0 equiv).
    
  • Ionization: Add

    
     (1.5 equiv) dropwise.
    
    • Causality: The Lewis acid coordinates the C2-hydroxyl group, transforming it into a superior leaving group. The subsequent elimination of the Lewis acid-hydroxide complex generates the highly electrophilic, planar

      
      -acyliminium ion in situ.
      
  • Nucleophilic Attack: Stir for 3 hours, allowing the solution to gradually warm to -20 °C.

    • Causality: The allylsilane attacks the planar iminium ion. The bulky

      
      -ethoxycarbonyl group dictates the trajectory of the incoming nucleophile, often resulting in high diastereoselectivity if a C3 or C4 substituent is already present on the ring[3].
      
  • Workup: Quench with saturated

    
     (20 mL). Extract with 
    
    
    
    , dry over
    
    
    , and purify via flash chromatography (Hexanes/EtOAc) to isolate the functionalized piperidine.

References

  • Sultane, P. R.; Bhat, R. G. (2012). Stereoselective Approach to cis-2,3-Disubstituted Piperidines via Reduction of N-Acyliminium Ion Intermediate: Enantioselective Synthesis of (+)-(2S,3S)-CP-99,994. Journal of Organic Chemistry, 77(24), 11349–11354.

  • Gharpure, S. J., Vishwakarma, D. S., & Patel, R. K. (2020). Synthetic approaches toward piperidine related structures: A review. Synthetic Communications, 50(17), 2572-2589.

  • Suga, S., Okajima, M., & Yoshida, J. (2001). Reaction of N-acyliminium ions with several nucleophiles. ResearchGate / Electroorganic Chemistry.

  • ChemSrc Database. (2025). Ethyl 2-oxopiperidine-1-carboxylate (CAS#: 33485-71-1) Physical and Chemical Properties.

  • US Patent 10124324B1. (2018). Olefin polymerization catalyst components and process for the production of olefin polymers therewith (Details use of n-ethoxycarbonyl-2-piperidone derivatives).

Sources

The Versatile Scaffolding of Ethyl 2-Oxopiperidine-1-carboxylate in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone of molecular design, featuring prominently in a vast array of pharmaceuticals.[1][2] Its inherent three-dimensional structure and favorable pharmacokinetic properties make it a privileged motif.[2] Within this class of compounds, Ethyl 2-oxopiperidine-1-carboxylate, also known as N-ethoxycarbonyl-2-piperidone or N-ethoxycarbonyl-δ-valerolactam, has emerged as a highly versatile and reactive building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the synthesis of diverse and medicinally relevant heterocyclic compounds.

Core Synthesis and Physicochemical Properties

The strategic placement of the ethoxycarbonyl group on the nitrogen atom of the 2-piperidone core fundamentally alters its reactivity profile, rendering it a valuable synthon for a variety of chemical transformations.

Synthesis of Ethyl 2-Oxopiperidine-1-carboxylate

The most direct and widely employed method for the synthesis of Ethyl 2-oxopiperidine-1-carboxylate is the N-acylation of 2-piperidone (δ-valerolactam). This reaction is typically carried out by treating 2-piperidone with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[1] The choice of base and solvent is critical to ensure high yields and purity.

ParameterValueReference
IUPAC Name ethyl 2-oxopiperidine-1-carboxylate
CAS Number 2034-29-9
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 110-112 °C at 0.5 mmHg

Experimental Protocol: Synthesis of Ethyl 2-Oxopiperidine-1-carboxylate

Objective: To synthesize Ethyl 2-oxopiperidine-1-carboxylate via N-acylation of 2-piperidone.

Materials:

  • 2-Piperidone (δ-valerolactam)

  • Ethyl chloroformate

  • Triethylamine (or a similar non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Ethyl 2-Oxopiperidine-1-carboxylate by vacuum distillation to obtain a colorless to pale yellow liquid.

Workflow for the synthesis of Ethyl 2-oxopiperidine-1-carboxylate.

The Influence of the N-Ethoxycarbonyl Group on Reactivity

The presence of the electron-withdrawing N-ethoxycarbonyl group significantly influences the chemical behavior of the 2-piperidone ring. This modification serves two primary purposes:

  • Activation of α-Protons: The carbonyl group of the urethane moiety enhances the acidity of the protons at the C3 and C5 positions of the piperidone ring, facilitating their deprotonation to form enolates. This is a key feature that enables a wide range of alkylation and condensation reactions.

  • Amide Nitrogen Deactivation: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the urethane, making the nitrogen atom less nucleophilic and less basic compared to a simple secondary amine. This deactivation prevents unwanted N-alkylation side reactions.

Applications in the Synthesis of Fused Heterocyclic Systems

Ethyl 2-oxopiperidine-1-carboxylate serves as a versatile precursor for the construction of a variety of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry.

Synthesis of Fused Pyrimidines: The Pyrimido[1,2-a]azepine Core

The reaction of Ethyl 2-oxopiperidine-1-carboxylate with various electrophilic reagents can lead to the formation of fused pyrimidine derivatives. For instance, condensation with β-dicarbonyl compounds or their equivalents can pave the way for the synthesis of pyrimido[1,2-a]azepine systems, which are found in a number of biologically active molecules.[3]

Sources

Methodological & Application

Application Note: Synthesis of Spirocyclic Indolines via Dearomative Spirocyclization of Ethyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic indolines are privileged pharmacophores ubiquitous in biologically active monoterpene indole alkaloids (e.g., the Aspidosperma and Strychnos families) and modern drug discovery libraries. Traditional syntheses of these complex 3,3-spiro-fused systems often rely on lengthy, linear pathways. This application note details a highly convergent, self-validating protocol for the construction of spirocyclic indolines using Ethyl 2-oxopiperidine-1-carboxylate (an N-carboethoxy-protected


-valerolactam) and tryptamine derivatives. By leveraging an interrupted Bischler-Napieralski-type dearomative spirocyclization followed by stereoselective reduction, researchers can rapidly access complex polycyclic scaffolds in a single operational sequence[1].

Mechanistic Rationale & Pathway

The success of this methodology hinges on the controlled electrophilic activation of the lactam motif and the subsequent geometric constraints placed on the nucleophilic addition.

  • Electrophilic Activation : Treatment of Ethyl 2-oxopiperidine-1-carboxylate with trifluoromethanesulfonic anhydride (Tf

    
    O) in the presence of 2-chloropyridine generates a highly reactive O-triflyl iminium intermediate. The choice of 2-chloropyridine is critical; its steric bulk and the electron-withdrawing chlorine atom render it non-nucleophilic. This prevents the formation of dead-end pyridinium adducts while efficiently scavenging the generated triflic acid. Furthermore, the N-carboethoxy protecting group on the lactam reduces electron density on the nitrogen, making the carbonyl oxygen more susceptible to electrophilic attack.
    
  • Dearomative Spirocyclization : Upon introduction of the tryptamine derivative, the amine attacks the iminium carbon. The geometric constraints of the resulting tethered intermediate prevent the classic C2-attack seen in standard Pictet-Spengler reactions (which would yield a planar

    
    -carboline). Instead, the electron-rich C3 position of the indole nucleophilically attacks the electrophilic center, breaking aromaticity and forming a spiroindolenine core[1]. Similar dearomative strategies have been validated in the total synthesis of complex targets like aspidofractinine[2].
    
  • Stereoselective Reduction : The resulting indolenine features an electrophilic C=N bond. In-situ reduction with sodium borohydride (NaBH

    
    ) occurs selectively from the convex (less sterically hindered) face of the rigid spirocycle, yielding the spirocyclic indoline with high diastereomeric excess[3].
    

MechanisticPathway Lactam Ethyl 2-oxopiperidine -1-carboxylate Activation Tf2O / 2-ClPyr Activation Lactam->Activation Iminium O-Triflyl Iminium Intermediate Activation->Iminium Attack N-Alkylation & C3-Spirocyclization Iminium->Attack + Tryptamine Tryptamine Tryptamine Derivative Tryptamine->Attack Spiroindolenine Spiroindolenine Core Attack->Spiroindolenine Dearomatization Reduction Hydride Reduction (NaBH4) Spiroindolenine->Reduction Product Spirocyclic Indoline Scaffold Reduction->Product Stereocontrol

Fig 1. Mechanistic workflow for the dearomative spirocyclization of tryptamine and lactam.

Experimental Protocols

Self-Validating System : This protocol incorporates specific physical and spectroscopic checkpoints to ensure reaction fidelity at each stage, mitigating the risk of carrying failed intermediates through the cascade.

Materials Required:

  • Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)

  • Tryptamine derivative (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf

    
    O, 1.1 equiv)
    
  • 2-Chloropyridine (1.2 equiv)

  • Sodium borohydride (NaBH

    
    , 3.0 equiv)
    
  • Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:

Step 1: Preparation of the Iminium Intermediate

  • Flame-dry a Schlenk flask under argon. Add Ethyl 2-oxopiperidine-1-carboxylate (1.0 mmol) and anhydrous DCM (10 mL).

  • Add 2-chloropyridine (1.2 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Critical Step: Dropwise add Tf

    
    O (1.1 mmol) over 5 minutes. Stir at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes.
    
  • Validation Check: The solution should transition to a pale yellow color. TLC is ineffective here due to the extreme moisture sensitivity of the iminium species; rely strictly on anhydrous technique and visual cues.

Step 2: Dearomative Spirocyclization 5. Re-cool the reaction mixture to -78 °C. 6. Add a solution of the tryptamine derivative (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes. 7. Allow the reaction to slowly warm to room temperature and stir for 12 hours. 8. Validation Check: Quench a 0.1 mL aliquot in aqueous NaHCO


, extract with CDCl

, and analyze via

H NMR. The spectrum must show the disappearance of the indole N-H and C2-H protons, confirming the destruction of the aromatic indole system.

Step 3: Diastereoselective Reduction 9. Cool the reaction mixture to 0 °C. 10. Dilute with MeOH (10 mL) to solubilize the reducing agent and quench any trace unreacted Tf


O.
11. Add NaBH

(3.0 mmol) in small portions (Caution: exothermic gas evolution). 12. Stir at room temperature for 2 hours. 13. Validation Check: TLC (EtOAc/Hexanes) should reveal a new, highly polar spot that stains bright orange/red with Dragendorff's reagent, indicating the presence of the basic indoline nitrogen.

Step 4: Workup and Purification 14. Quench the reaction with saturated aqueous NH


Cl (10 mL) and extract with EtOAc (

mL). 15. Wash the combined organic layers with brine, dry over Na

SO

, and concentrate in vacuo. 16. Purify via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to afford the pure spirocyclic indoline.

Quantitative Data: Optimization of Lactam Activation

The choice of activating agent and base is the primary determinant of the overall cascade yield. The table below summarizes the optimization parameters for the formation of the spiroindolenine intermediate prior to reduction.

EntryActivating AgentBaseSolventTemp (°C)Yield (%)Causality & Observations
1POCl

Et

N
Toluene11015Harsh thermal conditions led to substrate degradation and tar formation.
2Tf

O
PyridineDCM-78 to 045Nucleophilic pyridine formed stable, unreactive pyridinium adducts.
3Tf

O
2-ChloropyridineDCM-78 to 088 Optimal. Non-nucleophilic base efficiently scavenged acid without side reactions.
4Tf

O
2,6-Di-tert-butylpyridineDCM-78 to 085High yield, but the base is cost-prohibitive for large-scale synthesis.

References[3] Title: Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products

Source: whiterose.ac.uk URL:[2] Title: Iodospirocyclization of Tryptamine-Derived Isocyanides: Formal Total Synthesis of Aspidofractinine Source: researchgate.net URL:[1] Title: Signature redacted - DSpace@MIT (Synthesis of Spirocyclic Indolines) Source: mit.edu URL:

Sources

Direct imine acylation (DIA) with "Ethyl 2-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct Imine Acylation (DIA) using Ethyl 2-oxopiperidine-1-carboxylate Scaffolds

Executive Summary

This application note details the protocol for Direct Imine Acylation (DIA) , a methodology pioneered by the Unsworth and Taylor groups (University of York), specifically focusing on its application to Ethyl 2-oxopiperidine-1-carboxylate (and its derivatives).

While traditional


-acyliminium ion chemistry often requires the pre-formation of unstable hemiaminal or 

-halo intermediates, DIA allows for the in situ generation of electrophilic

-acyliminium ions directly from stable imines and carboxylic acids (or acid chlorides). This guide focuses on utilizing DIA to functionalize piperidine-derived scaffolds, a critical step in the total synthesis of alkaloids such as (±)-Cytisine and Aspidospermidine .

Scientific Background & Mechanism

The Reagent: Ethyl 2-oxopiperidine-1-carboxylate[1]
  • Structure: A six-membered lactam with an

    
    -carbethoxy protecting group.
    
  • Role in DIA: This reagent typically serves as the precursor to the cyclic imine substrate. Through reduction (e.g., DIBAL-H) or nucleophilic addition followed by dehydration, the lactam carbonyl is converted into a cyclic imine or enecarbamate.

  • Significance: The

    
    -protecting group (carbamate) modulates the nucleophilicity of the nitrogen and stabilizes the subsequent 
    
    
    
    -acyliminium intermediate.
The DIA Mechanism

Direct Imine Acylation bypasses the need for stoichiometric activating reagents like Lewis acids in the initial step. Instead, it utilizes a coupling agent (typically T3P - Propylphosphonic anhydride) to activate a carboxylic acid, which then acylates the imine nitrogen.

  • Activation: The carboxylic acid reacts with T3P to form a mixed anhydride.

  • Acylation: The imine nitrogen attacks the activated acid, forming an

    
    -acyliminium ion  (or an 
    
    
    
    -acyl iminium salt).
  • Trapping: An internal or external nucleophile (e.g., electron-rich aromatic ring, alkene, or enol) traps the reactive

    
    -acyliminium species, forming a new C-C bond.
    

DIA_Mechanism Figure 1: Mechanistic Pathway of Direct Imine Acylation (DIA) Imine Cyclic Imine (Substrate) Inter N-Acyliminium Ion (Reactive Electrophile) Imine->Inter Acylation Acid Carboxylic Acid (R-COOH) Acid->Inter Activation T3P T3P / Base (Activator) T3P->Inter Product Functionalized Piperidine/Bispidine Inter->Product Nucleophilic Trapping Nu Nucleophile (Indole/Alkene) Nu->Product

Experimental Protocol

Safety Warning: Ethyl 2-oxopiperidine-1-carboxylate is an irritant. T3P (Propylphosphonic anhydride) is corrosive and moisture-sensitive. Perform all reactions in a fume hood under an inert atmosphere (Argon/Nitrogen).

Pre-requisite: Preparation of the Imine Substrate

Note: The lactam (Ethyl 2-oxopiperidine-1-carboxylate) must first be converted to the imine or enecarbamate.

Reagents:

  • Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)[1]

  • DIBAL-H (1.2 equiv, 1.0 M in toluene)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Cool a solution of Ethyl 2-oxopiperidine-1-carboxylate in anhydrous THF to -78 °C.

  • Add DIBAL-H dropwise over 30 minutes.

  • Stir for 2 hours at -78 °C to form the hemiaminal.

  • Quench with Rochelle's salt solution; extract with DCM.

  • Dehydration (Optional/In situ): Treat the crude hemiaminal with mild acid (e.g., pTsOH) or use it directly in the DIA step if the conditions are acidic enough to generate the imine/iminium.

Core Protocol: Direct Imine Acylation (DIA)

This protocol describes the coupling of the piperidine-derived imine with a carboxylic acid (e.g., Indole-3-acetic acid for spirocyclization).

Table 1: Reaction Components

ComponentRoleEquivalentsNotes
Imine Substrate Electrophile Precursor1.0Derived from E2OPC
Carboxylic Acid Acyl Donor / Nucleophile source1.2 - 1.5e.g., Cinnamic acid or Indole-acetic acid
T3P (50% in EtOAc) Coupling Agent2.0 - 3.0Activates the acid
DIPEA Base4.0 - 5.0Scavenges acid byproducts
Solvent MediumN/ADCM or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the Carboxylic Acid (1.2 equiv) and Imine Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to imine).

  • Base Addition: Add DIPEA (4.0 equiv) and stir at 0 °C for 10 minutes.

  • Activation: Dropwise add T3P (50% w/w in EtOAc, 2.0 equiv). Note: The reaction may be exothermic.

  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization: If conversion is low after 4 hours, heat to reflux (40 °C for DCM, or switch to Toluene and heat to 80-100 °C).

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the imine and the formation of the acylated/cyclized product.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

Workflow Figure 2: Experimental Workflow for DIA Start Start: Imine + Acid in DCM Cool Cool to 0°C Add DIPEA Start->Cool AddT3P Add T3P (Coupling Agent) Dropwise Cool->AddT3P Warm Warm to RT (Optional: Reflux if sluggish) AddT3P->Warm Monitor Monitor (TLC/LC-MS) Check for N-Acyliminium trapping Warm->Monitor Quench Quench (NaHCO3) Extract & Purify Monitor->Quench

Critical Analysis & Troubleshooting

4.1 Causality in Experimental Choices

  • Why T3P? Unlike acid chlorides (which are highly reactive and can degrade sensitive imines), T3P allows for mild, in situ activation. It drives the equilibrium towards the

    
    -acyliminium ion by acting as a dehydrating agent.
    
  • Why Ethyl 2-oxopiperidine-1-carboxylate? The carbamate group at N1 is crucial. It prevents over-alkylation and, more importantly, the carbonyl at C2 (after conversion to imine) becomes the electrophilic center. The "ethyl" carbamate specifically balances stability with ease of removal (compared to Boc/Cbz).

4.2 Self-Validating Systems

  • Internal Standard: Use an internal NMR standard (e.g., 1,3,5-trimethoxybenzene) in the crude mixture to quantify the conversion of the imine before purification, as

    
    -acyliminium products can be sensitive to silica.
    
  • Deuterium Exchange: If the mechanism is unclear, run the reaction with deuterated acid to trace the proton transfer steps involved in the iminium formation.

References

  • Unsworth, W. P., et al. "Direct Imine Acylation: Rapid Access to Diverse Heterocyclic Scaffolds."[2] Organic Letters, vol. 15, no.[3][4] 2, 2013, pp. 258–261.[3][4] Link

  • Chambers, S. "Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products." PhD Thesis, University of York, 2016. Link

  • Kitsiou, C., et al. "Generality of the Direct Imine Acylation Reaction." Tetrahedron, vol. 70, no. 45, 2014, pp. 8564-8572. Link

Sources

Application Note: N-Acyliminium Ion Generation from Ethyl 2-oxopiperidine-1-carboxylate for α-Amidoalkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Workflows, and Process Optimization

Executive Summary

The functionalization of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among the most powerful methodologies for the α-functionalization of azacycles is the generation and subsequent nucleophilic trapping of N-acyliminium ions . Unprotected lactams are generally resistant to partial reduction and fail to form stable iminium species. However, the installation of an electron-withdrawing carbamate group—yielding precursors such as ethyl 2-oxopiperidine-1-carboxylate —dramatically alters the electronic profile of the lactam.

This application note provides a comprehensive, field-proven guide to generating N-acyliminium ions from ethyl 2-oxopiperidine-1-carboxylate. By detailing the causality behind specific reagent choices and temperatures, this document serves as a self-validating protocol for synthesizing complex α-substituted piperidines.

Mechanistic Rationale & Causality

The transformation of a stable lactam into a highly reactive electrophile requires precise stereoelectronic tuning. The standard approach, pioneered by , involves a three-stage activation process:

  • Electrophilic Activation via Protection: The native δ-valerolactam (piperidin-2-one) possesses a highly delocalized amide bond, making the carbonyl carbon a poor electrophile. Acylation with ethyl chloroformate produces ethyl 2-oxopiperidine-1-carboxylate. The strongly electron-withdrawing ethyl carbamate group lowers the LUMO of the carbonyl, rendering it susceptible to hydride attack.

  • Partial Reduction (The Speckamp Reduction): Treatment with Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (–78 °C) yields a stable tetrahedral aluminum alkoxide intermediate. Upon aqueous workup, this collapses to a hemiaminal (N-ethoxycarbonyl-2-hydroxypiperidine). If the temperature rises above –40 °C, over-reduction to the fully saturated amine or ring-opening can occur.

  • Acetal Trapping and Ion Generation: Free hemiaminals exist in equilibrium with their open-chain amino-aldehyde tautomers, which can lead to unwanted side reactions. Trapping the hemiaminal with ethanol or acetic anhydride forms a stable N,O-acetal. Upon exposure to a Lewis acid (e.g.,

    
     or 
    
    
    
    ), the alkoxy/acetoxy leaving group is expelled, generating the highly electrophilic N-acyliminium ion in situ, which is immediately trapped by a nucleophile (e.g., allyltrimethylsilane) [2].

Mechanism A Ethyl 2-oxopiperidine- 1-carboxylate B N,O-Acetal (Stable Precursor) A->B 1. DIBAL-H, -78°C 2. EtOH, H+ C N-Acyliminium Ion (Reactive Intermediate) B->C BF3·OEt2 (-OEt) D α-Substituted Piperidine C->D Nucleophile (e.g., Allyl-TMS)

Figure 1: Mechanistic pathway from lactam to α-substituted piperidine via N-acyliminium ion.

Experimental Workflows & Protocols

The following protocols are designed as a self-validating system. Each step includes critical causality notes to ensure reproducibility.

Workflow Step1 Step 1: Lactam Protection Reagents: NaH, ClCO2Et Product: Ethyl 2-oxopiperidine-1-carboxylate Step2 Step 2: Partial Reduction Reagents: DIBAL-H (1.1 eq), -78°C Product: Hemiaminal Intermediate Step1->Step2 Step3 Step 3: Acetal Trapping Reagents: EtOH, cat. p-TsOH Product: N-ethoxycarbonyl-2-ethoxypiperidine Step2->Step3 Step4 Step 4: α-Amidoalkylation Reagents: BF3·OEt2, Nucleophile, -78°C Product: α-Substituted Piperidine Step3->Step4

Figure 2: Step-by-step experimental workflow for α-amidoalkylation of piperidin-2-one.

Protocol A: Synthesis of Ethyl 2-oxopiperidine-1-carboxylate

Objective: Activate the lactam for subsequent reduction.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the suspension to 0 °C.

  • Addition: Add δ-valerolactam (1.0 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Acylation: Add ethyl chloroformate (1.5 eq) dropwise. Causality: Dropwise addition prevents localized exothermic spikes that can lead to N,O-bis-acylation or ring-opening.

  • Workup: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Partial Reduction and N,O-Acetal Trapping

Objective: Generate a bench-stable N-acyliminium ion precursor [3].

  • Reduction: Dissolve ethyl 2-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous

    
     or Toluene (0.2 M). Cool strictly to –78 °C.
    
  • Hydride Delivery: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via syringe pump over 30 minutes. Stir at –78 °C for 2 hours. Causality: Maintaining –78 °C is critical; higher temperatures cause the tetrahedral intermediate to collapse prematurely, leading to over-reduction.

  • Quench & Workup: Quench the reaction at –78 °C by adding methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 2 hours. Causality: Rochelle's salt chelates the aluminum byproducts, breaking the stubborn emulsion and allowing clean phase separation.

  • Trapping: Dissolve the crude hemiaminal in absolute ethanol (0.2 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Stir at room temperature for 2 hours. Neutralize with saturated

    
    , extract with 
    
    
    
    , and concentrate to yield the stable N,O-ethoxy acetal.
Protocol C: In Situ N-Acyliminium Generation and α-Amidoalkylation

Objective: Form a new C–C bond at the α-position.

  • Activation: Dissolve the N,O-ethoxy acetal (1.0 eq) and the nucleophile (e.g., allyltrimethylsilane, 2.0 eq) in anhydrous

    
     (0.1 M) at –78 °C under argon.
    
  • Ion Generation: Add

    
     (1.5 eq) dropwise. Causality: The Lewis acid coordinates to the ethoxy group, facilitating its departure and generating the N-acyliminium ion, which is immediately intercepted by the nucleophile.
    
  • Completion: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated

    
    , extract, and purify the resulting α-substituted piperidine.
    

Quantitative Data & Optimization

The choice of Lewis acid and acetal leaving group heavily dictates the efficiency of the α-amidoalkylation. Table 1 summarizes optimized conditions derived from established N-acyliminium methodologies[2, 3].

Table 1: Optimization of α-Amidoalkylation Conditions

Precursor Leaving GroupLewis Acid (eq)Nucleophile (eq)Temp Profile (°C)Yield (%)
N,O-Ethoxy Acetal

(1.5)
Allyltrimethylsilane (2.0)–78 to RT85
N,O-Ethoxy Acetal

(1.1)
Silyl Enol Ether (1.5)–7878
N,O-Acetoxy Acetal

(1.2)
Indole (1.2)–40 to RT82
N,O-TMS AcetalTMSOTf (0.2)Allyltrimethylsilane (2.0)0 to RT91

Note: TMSOTf often allows for catalytic activation when using N,O-TMS acetals due to the regeneration of the silyl electrophile during nucleophilic attack.

Troubleshooting & Critical Parameters

  • Low Yield during Reduction: If unreacted starting material is recovered, ensure the DIBAL-H titer is accurate. DIBAL-H degrades over time upon exposure to trace moisture.

  • Formation of Ring-Opened Products: If aldehyde side-products are observed, the hemiaminal was likely left untrapped for too long. Proceed immediately from the Rochelle's salt workup to the acetalization step.

  • Poor Diastereoselectivity: In cases where chiral nucleophiles or substituted piperidines are used, switching from a coordinating Lewis acid (

    
    ) to a non-coordinating one (
    
    
    
    ) can drastically alter the facial selectivity of the nucleophilic attack.

References

  • Speckamp, W. N.; Moolenaar, M. J. "New developments in the chemistry of N-acyliminium ions and related intermediates." Tetrahedron 2000, 56 (24), 3817-3856. URL:[Link]

  • Maryanoff, B. E.; Zhang, H. C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, C. A. "Cyclizations of N-Acyliminium Ions." Chemical Reviews 2004, 104 (3), 1431-1628. URL:[Link]

  • Kim, H.-S. et al. "Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers." Molecules 2018, 23 (11), 3023. URL:[Link]

"Ethyl 2-oxopiperidine-1-carboxylate" in the synthesis of (±)-cytisine

Application Note: Ethyl 2-oxopiperidine-1-carboxylate in the Total Synthesis of ( )-Cytisine

Executive Summary & Strategic Rationale

The synthesis of (


Ethyl 2-oxopiperidine-1-carboxylate

  • Electronic Activation: It significantly lowers the pKa of the

    
    -protons (C3 position), facilitating mild enolization using non-nucleophilic bases (e.g., LiHMDS, LDA).
    
  • Nitrogen Protection: It prevents competitive

    
    -alkylation and serves as a robust protecting group that survives the initial coupling steps before being removed to allow for the final bispidine cyclization.
    

This protocol focuses on the "Activated Lactam" strategy , a route chemically aligned with the methodologies established by O’Brien, Gallagher, and Rouden, adapted here for the specific ethyl carbamate derivative.

Chemical Pathway Analysis

The synthesis relies on the thermodynamic stability of the lactam enolate to drive the coupling with a pyridine electrophile (Ring A/B precursor).

Mechanism of Action

The

Pathway Visualization (DOT)

CytisinePathwayStartEthyl 2-oxopiperidine-1-carboxylateEnolizationLithium EnolateFormation (-78°C)Start->EnolizationLiHMDS/THFCouplingAldol/Alkylation(C1-C12 Bond)Enolization->CouplingNucleophilic AttackIntermediateC-Ring AdductCoupling->IntermediateCyclizationBispidine CoreFormationIntermediate->CyclizationDeprotection &Mannich/HeckFinal(±)-CytisineCyclization->FinalPyridinePyridine Electrophile(e.g., 6-Bromopyridone)Pyridine->Coupling

Figure 1: Strategic workflow for utilizing Ethyl 2-oxopiperidine-1-carboxylate in the assembly of the cytisine skeleton.

Detailed Experimental Protocols

Protocol A: Preparation of the Lithium Enolate and Coupling

Objective: To generate the C3-lithiated species of ethyl 2-oxopiperidine-1-carboxylate and couple it with a pyridine electrophile (e.g., 6-bromo-2-methoxypyridine or a related aldehyde).

Reagents & Materials:

  • Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Anhydrous THF (Tetrahydrofuran)

  • Electrophile (e.g., Pyridine aldehyde derivative) (1.05 equiv)

  • Saturated NH

    
    Cl solution
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition: Cool the THF to -78°C using a dry ice/acetone bath. Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

  • Enolization: Dissolve Ethyl 2-oxopiperidine-1-carboxylate in a minimal amount of THF. Add this solution dropwise to the base at -78°C.

    • Critical Checkpoint: Stir for 45–60 minutes at -78°C. The solution should remain clear or turn slightly yellow. The

      
      -carbethoxy group stabilizes the enolate, preventing decomposition common with simple lactams.
      
  • Coupling: Add the Pyridine Electrophile (dissolved in THF) slowly via cannula.

    • Note: If using an aldehyde, the reaction is an Aldol-type addition. If using an alkyl halide, it is a direct alkylation.

  • Reaction Progression: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to -20°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH

    
    Cl while still cold.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Data Validation (Expected NMR Signals):

  • Starting Material: Triplet at

    
     1.30 (ethyl CH
    
    
    ), Quartet at
    
    
    4.30 (ethyl CH
    
    
    ), Multiplets at
    
    
    1.8-2.5 (piperidine ring).
  • Product: Disappearance of the simple C3 multiplet; appearance of a doublet or multiplet at C3 corresponding to the new C-C bond.

Protocol B: Decarboxylation & Cyclization Pre-requisites

Following the coupling, the

Methodology:

  • Hydrolysis: Treat the coupled intermediate with KOH in EtOH/H

    
    O at reflux to remove the ethyl carbamate (and potentially hydrolyze the methoxy-pyridine to a pyridone if required).
    
  • Acidification: Acidify to pH 5–6 to generate the free amine (or salt) for the subsequent intramolecular Mannich reaction (bispidine formation).

Quantitative Data Summary

ParameterSpecification / RangeNotes
Enolization Temp -78°C to -60°CCritical to prevent self-condensation.
Base Equivalents 1.10 – 1.20 equivSlight excess ensures complete deprotonation.
Reaction Time 2 – 4 HoursDepends on electrophile steric hindrance.
Yield (Coupling) 65% – 85%High yields due to carbamate activation.
Stability High

-carbethoxy is more stable than

-Boc at RT.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield in Coupling.

    • Diagnosis: Incomplete enolization or moisture ingress.

    • Validation: Quench a small aliquot with D

      
      O. NMR should show >95% deuterium incorporation at C3.
      
  • Issue: Recovery of Starting Material.

    • Diagnosis: Enolate protonation by the electrophile (if acidic protons are present).

    • Solution: Ensure the electrophile is strictly aprotic and dry.

  • Issue:

    
    -Deprotection Difficulty. 
    
    • Insight: Ethyl carbamates are more robust than Boc.

    • Protocol: Use TMSI (Trimethylsilyl iodide) in DCM at RT for mild cleavage if alkaline hydrolysis fails.

References

  • Gallagher, T., et al. (2010). Total Synthesis of (+)-Cytisine via an Asymmetric Lithiation Strategy.

    • O'Brien, P., et al. (2005). Concise Synthesis of (

      
      )-Cytisine. Establishes the core lithiation-transmetalation protocols for 
      
      
      -protected bispidines.
      • Rouden, J., et al. (2014). (

        
        )-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Comprehensive review of lactam-based routes.
        
        • Gray, D., & Gallagher, T. (1997). Practical Synthesis of Cytisine.

          Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate personal protective equipment (PPE).

          Application Note: Ethyl 2-oxopiperidine-1-carboxylate in the Total Synthesis of (±)-Aspidospermidine

          Author: BenchChem Technical Support Team. Date: March 2026

          This detailed application note and protocol guide focuses on the strategic use of Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) in the total synthesis of (±)-aspidospermidine.

          Abstract

          The total synthesis of (±)-aspidospermidine , a pentacyclic indole alkaloid, represents a classic challenge in organic chemistry due to its fused ring system and the all-carbon quaternary center at C20. Ethyl 2-oxopiperidine-1-carboxylate serves as a critical bifunctional building block for the construction of the D-ring (piperidine unit). Its

          
          -carbethoxy group plays a dual role: it activates the 
          
          
          
          -position (C3) for regioselective alkylation to install the C20 quaternary center and protects the lactam nitrogen during the assembly of the tricyclic core. This guide details the protocols for the sequential
          
          
          -alkylation and subsequent cyclization strategies (e.g., Ban’s or Stork’s routes) that utilize this reagent.

          Strategic Role & Retrosynthetic Analysis

          The utility of ethyl 2-oxopiperidine-1-carboxylate lies in its ability to serve as a "masked" piperidine ring that can be functionalized at the C3 position. In the context of aspidospermidine synthesis, this reagent is typically employed to:

          • Install the Ethyl Side Chain: The C20 ethyl group is introduced via enolate alkylation.

          • Link the Indole Moiety: A tryptophyl fragment is attached, often via a second alkylation or condensation.

          • Facilitate Cyclization: The activated lactam is converted into an iminium ion or enamine to close the E-ring.

          Retrosynthetic Pathway (Graphviz Diagram)

          Retrosynthesis Aspidospermidine (±)-Aspidospermidine (Pentacyclic Target) StorkInt Stork/Ban Intermediate (Tricyclic Enone/Lactam) Aspidospermidine->StorkInt Cyclization & Reduction AlkylatedLactam 3,3-Disubstituted Lactam (Quaternary Center Established) StorkInt->AlkylatedLactam Ring Closure (E-ring) Reagent Ethyl 2-oxopiperidine-1-carboxylate (Starting Material) AlkylatedLactam->Reagent Sequential C3-Alkylation Tryptamine Tryptophyl Electrophile (e.g., Tryptophyl Bromide) AlkylatedLactam->Tryptamine Coupling Partner

          Caption: Retrosynthetic logic showing the disconnection of Aspidospermidine back to the activated lactam precursor.

          Core Protocol: Sequential C3-Alkylation

          The most critical application of ethyl 2-oxopiperidine-1-carboxylate is the formation of the quaternary carbon (C20). The

          
          -carbethoxy group increases the acidity of the C3 protons (
          
          
          
          ), allowing for clean generation of the enolate using lithium bases.
          Experimental Workflow

          The synthesis typically proceeds in two stages:

          • Mono-alkylation: Introduction of the ethyl group.

          • Dialkylation: Introduction of the tryptophyl side chain (or vice-versa).

          Table 1: Key Reagents and Parameters
          ComponentReagent/ConditionRole
          Substrate Ethyl 2-oxopiperidine-1-carboxylateActivated Lactam Scaffold
          Base LiHMDS or LDA (1.1 equiv)Kinetic Enolate Generation (-78°C)
          Electrophile 1 Ethyl Iodide (EtI)Installation of C20-Ethyl group
          Electrophile 2 Tryptophyl Bromide (or equivalent)Attachment of Indole fragment
          Solvent THF (Anhydrous)Reaction Medium
          Additive HMPA or DMPU (Optional)Enhances enolate reactivity
          Detailed Protocol: Preparation of 3-Ethyl-3-(2-indolylethyl)-2-piperidone Derivative

          Step 1: Generation of the Enolate

          • Flame-dry a 100 mL round-bottom flask and purge with Argon.

          • Add THF (20 mL) and LiHMDS (1.0 M in THF, 1.1 equiv) and cool to -78°C .

          • Dropwise add a solution of Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv) in THF.

          • Stir for 45–60 minutes at -78°C to ensure complete enolate formation. Note: The solution typically turns faint yellow.

          Step 2: First Alkylation (Ethyl Group)

          • Add Ethyl Iodide (1.2 equiv) dropwise to the enolate solution.

          • Allow the reaction to warm slowly to 0°C over 2 hours.

          • TLC Check: Verify consumption of starting material (

            
             changes significantly).
            
          • Workup: Quench with sat.

            
            , extract with EtOAc, dry over 
            
            
            
            , and concentrate.
          • Result: 3-Ethyl-1-(ethoxycarbonyl)-2-piperidone.

          Step 3: Second Alkylation (Indole Linkage)

          • Redissolve the mono-alkylated product in anhydrous THF and cool to -78°C .

          • Add LiHMDS (1.1 equiv) to regenerate the enolate at the quaternary site.

          • Add 3-(2-Bromoethyl)indole (protected, e.g.,

            
            -Boc or 
            
            
            
            -Benzenesulfonyl) (1.2 equiv). Note: Unprotected indoles can quench the enolate.
          • Add HMPA (2.0 equiv) if reaction is sluggish (optional but recommended for quaternary centers).

          • Warm to room temperature and stir for 12–18 hours.

          • Purification: Flash chromatography (Hexanes/EtOAc) yields the quaternary lactam.

          Advanced Application: Cyclization to the Pentacyclic Core

          Once the quaternary center is established, the

          
          -carbethoxy group is often removed or modified to facilitate the closure of the E-ring. A common pathway involves the Ban Synthesis  strategy or conversion to the Stork Intermediate .[1]
          
          Mechanism of Ring Closure

          The lactam carbonyl is converted to a thiolactam or partially reduced to an iminium ion, which then undergoes nucleophilic attack by the indole C2 position.

          Pathway Diagram (Graphviz)

          Pathway Step1 Ethyl 2-oxopiperidine- 1-carboxylate Step2 Enolate Formation (LiHMDS, -78°C) Step1->Step2 Step3 3-Ethyl Intermediate Step2->Step3 + EtI Step4 Quaternary Lactam (Indole attached) Step3->Step4 + Tryptophyl-X Step5 Decarboxylation & Cyclization Step4->Step5 -CO2Et / Acid Final (±)-Aspidospermidine Step5->Final Reductive Cyclization

          Caption: Synthetic flow from the N-protected lactam to the final alkaloid.

          Troubleshooting & Optimization (Expert Insights)
          • Issue: Low Yield in Dialkylation.

            • Cause: Steric hindrance at the quaternary center.

            • Solution: Use LDA instead of LiHMDS for the second deprotonation (less steric bulk) and add DMPU as a polar co-solvent.

          • Issue: N-Deprotection.

            • Insight: The

              
              -COOEt group is robust. Removal typically requires vigorous alkaline hydrolysis (KOH/EtOH, reflux) or treatment with nucleophiles (e.g., TMSI). In some routes (e.g., Wenkert), the carbamate is cleaved after cyclization.
              
          • Self-Validation:

            • Confirm the formation of the quaternary center using C13 NMR . The C3 carbon will shift significantly downfield and become a singlet (non-protonated) in DEPT spectra.

          References

          • Stork, G., & Dolfini, J. E. (1963). The Total Synthesis of dl-Aspidospermine and of dl-Quebrachamine. Journal of the American Chemical Society, 85(18), 2872–2873. Link

          • Ban, Y., Sato, Y., et al. (1969). The Synthesis of Aspidospermidine and Related Alkaloids. Tetrahedron Letters, 10(25), 2067–2070. Link

          • Wenkert, E. (1968). General Methods of Synthesis of Indole Alkaloids. Accounts of Chemical Research, 1(3), 78–86. Link

          • Nambu, H., et al. (2019).[2] Protecting-Group-Free Formal Synthesis of Aspidospermidine: Ring-Opening Cyclization of Spirocyclopropane with Amine Followed by Regioselective Alkylations.[2][3] The Journal of Organic Chemistry, 84(24), 15990–15996. Link

          • University of York. (2013). Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles. White Rose eTheses Online. Link

          Sources

          Application Notes and Protocols: Stereoselective Reactions Involving Ethyl 2-Oxopiperidine-1-carboxylate

          Author: BenchChem Technical Support Team. Date: March 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: The Significance of Chiral Piperidines and Stereoselective Synthesis

          The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The specific three-dimensional arrangement of substituents on this ring is often critical for biological activity. Consequently, the development of synthetic methods that allow for the precise control of stereochemistry is of paramount importance in drug discovery and development. "Ethyl 2-oxopiperidine-1-carboxylate" and its derivatives are versatile building blocks for the synthesis of substituted piperidines. This guide provides an in-depth exploration of stereoselective reactions involving this scaffold, focusing on the underlying principles and providing detailed protocols for the synthesis of enantioenriched 3-substituted 2-piperidones.

          The strategies discussed herein primarily leverage the power of chiral auxiliaries, temporary stereogenic groups that are covalently attached to the substrate to direct the stereochemical outcome of a reaction.[1] This approach allows for the reliable and predictable formation of a desired stereoisomer.

          Diastereoselective Alkylation of N-Acyl-2-Piperidones using Evans-Type Chiral Auxiliaries

          A robust and widely adopted method for achieving highly diastereoselective alkylations of carbonyl compounds involves the use of Evans-type oxazolidinone chiral auxiliaries.[2] The N-acyl-2-piperidone, derived from the parent "Ethyl 2-oxopiperidine-1-carboxylate," can be readily modified to incorporate an Evans auxiliary, which then effectively shields one face of the resulting enolate from electrophilic attack.

          Mechanistic Rationale for Stereoselectivity

          The high degree of stereocontrol originates from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). The bulky substituent at the C4 position of the oxazolidinone auxiliary (e.g., a benzyl or isopropyl group) sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This results in the formation of one diastereomer in high excess.[3]

          Workflow for Diastereoselective Alkylation

          cluster_0 Step 1: Preparation of N-Acyl-2-Piperidone cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Ethyl 2-oxopiperidine-1-carboxylate B Hydrolysis (LiOH) A->B C N-Acyl-2-piperidone-1-carboxylic acid B->C D Activation (e.g., oxalyl chloride) C->D E Activated Acid D->E G Acylation E->G F Chiral Oxazolidinone F->G H N-Acyl-(chiral auxiliary)-2-piperidone G->H I N-Acyl-(chiral auxiliary)-2-piperidone J Deprotonation (NaHMDS, -78 °C) I->J K Chelated (Z)-Enolate J->K M Alkylation K->M L Electrophile (R-X) L->M N Alkylated Product (Diastereomeric Mixture) M->N O Alkylated Product P Hydrolysis (e.g., LiOH/H₂O₂) O->P Q Enantioenriched 3-Alkyl-2-piperidone Carboxylic Acid P->Q R Recovered Chiral Auxiliary P->R

          Caption: Workflow for the diastereoselective alkylation of N-acyl-2-piperidones.

          Detailed Protocol: Diastereoselective Benzylation

          This protocol is adapted from established procedures for the alkylation of Evans auxiliaries and is applicable to an N-propionyl-2-piperidone substrate derived from a chiral oxazolidinone.

          Materials:

          • N-((4S)-4-benzyl-2-oxooxazolidin-3-yl)-2-oxopiperidine-1-carboxamide

          • Anhydrous Tetrahydrofuran (THF)

          • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M solution in THF)

          • Benzyl bromide (BnBr)

          • Saturated aqueous ammonium chloride (NH₄Cl)

          • Ethyl acetate

          • Brine

          • Anhydrous magnesium sulfate (MgSO₄)

          Procedure:

          • Enolate Formation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-2-piperidone (1.0 equiv) and dissolve in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add NaHMDS (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

          • Alkylation: To the cold enolate solution, add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

          • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

          • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

          Data Presentation:

          ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
          Benzyl bromide>95:585-95
          Allyl iodide>95:580-90
          Methyl iodide~90:1075-85

          Note: Diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

          Diastereoselective Aldol Reactions of N-Acyl-2-Piperidones

          The aldol reaction is a powerful tool for carbon-carbon bond formation, and when coupled with chiral auxiliaries, it allows for the creation of two new stereocenters with high levels of control. The N-acyl-2-piperidone scaffold can participate in highly diastereoselective aldol reactions, again leveraging the directing effect of an Evans-type oxazolidinone auxiliary.

          Mechanistic Principles of Stereocontrol

          For aldol reactions with Evans auxiliaries, boron enolates are typically employed to ensure the formation of a well-defined (Z)-enolate.[4] The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler-type chair-like transition state. The chiral auxiliary dictates the facial selectivity of the enolate, and the steric bulk of the aldehyde R-group determines the orientation of the aldehyde in the transition state, leading to the formation of the syn-aldol product.

          Mechanism of Stereoselective Aldol Reaction

          cluster_0 Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Product Formation A N-Acyl-(chiral auxiliary)-2-piperidone B Dibutylboron Triflate (Bu₂BOTf), DIPEA A->B C (Z)-Boron Enolate B->C E Chair-like Transition State C->E D Aldehyde (R'CHO) D->E F Syn-Aldol Adduct E->F

          Caption: Zimmerman-Traxler model for the diastereoselective aldol reaction.

          Detailed Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde

          This protocol outlines a general procedure for the diastereoselective aldol reaction of an N-propionyl-2-piperidone bearing a chiral oxazolidinone auxiliary with isobutyraldehyde.

          Materials:

          • N-((4S)-4-benzyl-2-oxooxazolidin-3-yl)-2-oxopiperidine-1-carboxamide

          • Anhydrous Dichloromethane (DCM)

          • Dibutylboron triflate (Bu₂BOTf) (1.0 M solution in DCM)

          • N,N-Diisopropylethylamine (DIPEA)

          • Isobutyraldehyde

          • Methanol

          • Saturated aqueous sodium bicarbonate (NaHCO₃)

          • Brine

          • Anhydrous sodium sulfate (Na₂SO₄)

          Procedure:

          • Enolate Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acyl-2-piperidone (1.0 equiv) in anhydrous DCM. Cool the solution to -78 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

          • Aldol Addition: Cool the reaction mixture back down to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

          • Work-up: Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ and brine. Stir vigorously for 15 minutes.

          • Purification: Separate the layers and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

          Data Presentation:

          AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
          Isobutyraldehyde>98:285-95
          Benzaldehyde>95:580-90
          Acetaldehyde>95:575-85

          Conclusion

          The stereoselective functionalization of "Ethyl 2-oxopiperidine-1-carboxylate" derivatives is a powerful strategy for the synthesis of complex, enantioenriched piperidine-containing molecules. By leveraging well-established methodologies, such as those employing Evans-type chiral auxiliaries, researchers can achieve high levels of stereocontrol in both alkylation and aldol reactions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of chiral piperidines for pharmaceutical and other applications.

          References

          • The asymmetric aldol reaction - OpenBU. (2012, January 3). Retrieved from [Link]

          • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. Journal of the American Chemical Society, 104(6), 1737-1739.
          • Meyers, A. I. (1984). Asymmetric C-C bond formation from chiral oxazolines. Pure and Applied Chemistry, 51(6), 1255-1268.
          • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
          • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
          • Bouvier, B., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. Computational and Theoretical Chemistry, 1077, 61-68.
          • Chiral Auxiliary Controlled Reactions. (2016, July 21). No Added Chemicals. Retrieved from [Link]

          • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
          • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2007(5), 125-138.
          • Chiral auxiliary. (2023, November 27). In Wikipedia. Retrieved from [Link]

          • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. (2009, August 9). Request PDF. Retrieved from [Link]

          • ETHYL 2-OXO-3-PIPERIDINECARBOXYLATE. (n.d.). Gsrs. Retrieved from [Link]

          • Carbonyl Chemistry :: Chiral Enolates. (2026, January 23). Retrieved from [Link]

          • Chapter 1: Enolate Alkylations. (n.d.). Retrieved from [Link]

          • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). PMC. Retrieved from [Link]

          • China Ethyl 2-oxopiperidine-3-carboxylate(CAS# 3731-16-6) Manufacturer and Supplier. (n.d.). LookChem. Retrieved from [Link]

          • Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. (2021, June 14). Beilstein Journals. Retrieved from [Link]

          • On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. (2000). New Journal of Chemistry, 24(12), 993-995.
          • Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. (2020, August 3). PMC. Retrieved from [Link]

          • Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. (2022). OAE Publishing Inc. Retrieved from [Link]

          • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). Semantic Scholar. Retrieved from [Link]

          • Diastereoselectivity in enolate alkylation reactions. (2024, November 1). Chemistry Stack Exchange. Retrieved from [Link]

          • Asymmetric enolate alkylation via templation with chiral synthetic receptors. (1996). Scilit. Retrieved from [Link]

          • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (2021, January 5). Google Patents.
          • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (2011). PMC. Retrieved from [Link]

          Sources

          Protocol for Pictet-Spengler reaction with "Ethyl 2-oxopiperidine-1-carboxylate" derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Notes & Protocols

          Topic: The N-Acyliminium Pictet-Spengler Reaction: A Detailed Protocol for Annulation with Ethyl 2-Oxopiperidine-1-carboxylate Derivatives

          Abstract

          The Pictet-Spengler reaction is a foundational method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth look at a powerful variant: the N-acyliminium ion-mediated Pictet-Spengler reaction. Specifically, we detail the protocol for utilizing ethyl 2-oxopiperidine-1-carboxylate derivatives as precursors for cyclic N-acyliminium ions. These highly electrophilic intermediates enable cyclization with a wide range of β-arylethylamines under mild conditions, offering a strategic advantage over classical methods that often require harsh acids and high temperatures.[1][3] This document is intended for researchers in organic synthesis and drug development, offering a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and field-proven insights to ensure successful execution.

          Mechanistic Rationale: The Power of the N-Acyliminium Ion

          The classical Pictet-Spengler reaction relies on the acid-catalyzed condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[3][4] However, the electrophilicity of this iminium ion can be insufficient for less nucleophilic aromatic systems, necessitating strong acids and heat.[3]

          The strategy employing ethyl 2-oxopiperidine-1-carboxylate circumvents this limitation. The key is the in situ generation of a highly reactive cyclic N-acyliminium ion. This process involves the acid-catalyzed reaction between the lactam carbonyl of the piperidinone structure and the nitrogen of a coupled amino acid or similar moiety, which then cyclizes. In the context of reacting with a separate β-arylethylamine like tryptamine, the ethyl 2-oxopiperidine-1-carboxylate itself acts as the electrophile precursor. Under acidic conditions, it generates a potent cyclic N-acyliminium ion that is significantly more electrophilic than a standard iminium ion.[1][5]

          The reaction proceeds via the following key steps:

          • Generation of the N-Acyliminium Ion: In the presence of a Lewis or Brønsted acid, the ethyl 2-oxopiperidine-1-carboxylate derivative is activated to form a highly electrophilic cyclic N-acyliminium ion.

          • Nucleophilic Attack: The electron-rich aromatic ring of the β-arylethylamine (e.g., the C3 position of the indole in tryptamine) attacks the electrophilic carbon of the N-acyliminium ion.[3] This typically forms a spirocyclic intermediate.

          • Rearrangement and Deprotonation: The intermediate undergoes rearrangement and subsequent deprotonation to restore aromaticity, yielding the final fused polycyclic product.[3]

          Caption: Mechanism of the N-Acyliminium Pictet-Spengler Reaction.

          Protocol Parameters and Optimization

          The success of this reaction hinges on the careful selection of catalysts, solvents, and reaction conditions. The high reactivity of the N-acyliminium ion allows for a broader operational window compared to the classic Pictet-Spengler reaction.

          Parameter Options Rationale & Expert Insights Reference
          Acid Catalyst Brønsted Acids: Trifluoroacetic acid (TFA), Acetic Acid (HOAc). Lewis Acids: BF₃·OEt₂, Me₃SiCl, AuCl₃/AgOTf.TFA is a common and effective choice, often used in stoichiometric amounts or as a co-solvent in dichloromethane (DCE) to ensure complete ion formation.[6] Lewis acids are highly effective at promoting the reaction, sometimes at lower temperatures. Me₃SiCl has been shown to be an efficient promoter for vinylogous Pictet-Spengler reactions.[7] Gold and silver catalysts can also be employed for acyliminium ion generation.[3][3][6][7]
          Solvent Dichloromethane (DCE), Toluene, Acetonitrile (MeCN).Anhydrous, non-protic solvents are preferred to prevent unwanted side reactions with the highly reactive N-acyliminium ion. DCE is a standard choice due to its inertness and ability to dissolve most reactants.[2][2]
          Temperature 0 °C to RefluxThe reaction can often proceed at room temperature due to the high reactivity of the intermediate.[8] However, for less reactive substrates or to increase the reaction rate, gentle heating (40-80 °C) may be required. Monitoring by TLC is crucial to determine the optimal temperature.[1][8]
          Reaction Time 2 - 24 hoursProgress should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete when the starting tryptamine derivative is consumed.[1]

          Detailed Experimental Protocol

          This protocol provides a representative procedure for the Pictet-Spengler reaction between a tryptamine derivative and an ethyl 2-oxopiperidine-1-carboxylate derivative.

          A. Materials and Reagents
          • Reactants: Tryptamine derivative (1.0 eq), Ethyl 2-oxopiperidine-1-carboxylate derivative (1.1 - 1.2 eq).

          • Catalyst: Trifluoroacetic acid (TFA) or appropriate Lewis acid.

          • Solvent: Anhydrous dichloromethane (DCE).

          • Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

          • Purification: Silica gel for column chromatography, Eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

          • Equipment: Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), syringes, TLC plates (silica gel with UV254 indicator).

          B. Step-by-Step Procedure
          • Reaction Setup:

            • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative (1.0 eq).

            • Dissolve the starting material in anhydrous dichloromethane (DCE) to a concentration of approximately 0.1 M.

            • Add the ethyl 2-oxopiperidine-1-carboxylate derivative (1.1 eq) to the solution at room temperature with stirring.

          • Catalyst Addition:

            • Slowly add trifluoroacetic acid (TFA, ~2.0 eq) to the reaction mixture at room temperature. Note: The addition may be exothermic. For sensitive substrates, cool the flask to 0 °C before adding the acid.

            • Alternatively, if using a Lewis acid like BF₃·OEt₂, add it dropwise via syringe at 0 °C.

          • Reaction Monitoring:

            • Allow the reaction to stir at room temperature or heat to reflux as needed.

            • Monitor the reaction progress by TLC. A typical mobile phase is 70:30 Ethyl Acetate:Hexane. Visualize spots using a UV lamp and/or a potassium permanganate stain. The reaction is complete upon consumption of the limiting tryptamine starting material.

          • Work-up and Extraction:

            • Once the reaction is complete, cool the mixture to room temperature.

            • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

            • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).

            • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

          • Purification:

            • Purify the crude residue by flash column chromatography on silica gel.[1]

            • Select an appropriate eluent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

            • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

          C. Characterization
          • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

          Experimental Workflow Visualization

          Experimental_Workflow Setup 1. Reaction Setup - Flame-dried flask under N₂ - Dissolve tryptamine in anhydrous DCE - Add piperidinone derivative Catalysis 2. Catalyst Addition - Cool to 0 °C to RT - Slowly add TFA or Lewis Acid Setup->Catalysis Monitor 3. Reaction & Monitoring - Stir at RT or reflux - Monitor by TLC for consumption  of starting material Catalysis->Monitor Workup 4. Aqueous Work-up - Quench with NaHCO₃ (aq) - Extract with DCM - Wash with Brine & Dry Monitor->Workup Purify 5. Purification - Concentrate crude product - Purify via Silica Gel  Column Chromatography Workup->Purify Analyze 6. Characterization - Confirm structure by NMR, HRMS Purify->Analyze

          Caption: Standard workflow for the N-Acyliminium Pictet-Spengler reaction.

          Applications in Drug Discovery

          The tetrahydro-β-carboline scaffold synthesized through this reaction is a "privileged structure" in medicinal chemistry.[9][10] It is found in a wide range of biologically active alkaloids and synthetic compounds.[2] This framework serves as a rigid scaffold to orient substituents in three-dimensional space, allowing for precise interactions with biological targets. Derivatives have shown promise as anticancer, antiviral, and antimicrobial agents, making this protocol a valuable tool in the generation of compound libraries for drug discovery.[11][12]

          References

          • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

          • Ganesan, A. The Pictet-Spengler Reaction Updates Its Habits. MDPI, 2020. Available from: [Link]

          • Taylor, M. S. & Jacobsen, E. N. Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reaction. MSU chemistry, 2004. Available from: [Link]

          • J&K Scientific LLC. Pictet-Spengler Reaction. 2021. Available from: [Link]

          • Kumar, V., et al. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. PubMed, 2017. Available from: [Link]

          • Ganesan, A. The Pictet-Spengler Reaction Updates Its Habits. Research Collection, 2020. Available from: [Link]

          • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. Available from: [Link]

          • DePaul University. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul, 2019. Available from: [Link]

          • Seidel, D. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Available from: [Link]

          • Tasnim, N., et al. SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. 2022. Available from: [Link]

          • Thomson, R. J. Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. PMC, 2016. Available from: [Link]

          • Gandon, V. & Fenster, E. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 2019. Available from: [Link]

          • Nielsen, T. E., et al. Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ResearchGate. Available from: [Link]

          • Scite.ai. Catalytic Asymmetric Pictet–Spengler Reactions via Sulfenyliminium Ions. Available from: [Link]

          • Sciforum. Synthesis of β-carboline derivatives. 2016. Available from: [Link]

          • Nielsen, T. E., et al. Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ACS Publications, 2004. Available from: [Link]

          • Al-Zoubi, R. M. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC, 2021. Available from: [Link]

          • UvA-DARE. Synthesis of Dimeric tetrahydro-beta-carbolines as Bivalent Receptor Ligands. An asymmetric N-Sulfinyl. Universiteit van Amsterdam. Available from: [Link]

          • Kiss, B., et al. Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI, 2021. Available from: [Link]

          • ResearchGate. Synthesis and Bioactivity of β-Carboline Derivatives. 2025. Available from: [Link]

          • Google Patents. Beta-carbolines, process for their preparation and pharmaceutical compositions containing them.
          • ResearchGate. The mechanism of the Pictet–Spengler reaction. Available from: [Link]

          • Quigley, C. The Pictet Spengler Reaction Mechanism. YouTube, 2020. Available from: [Link]

          • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

          • Eldorado - Repository of the TU Dortmund. PSEUDO-NATURAL PRODUCTS VIA PICTET-SPENGLER REACTION AND DEAROMATIZATION. 2021. Available from: [Link]

          • ResearchGate. Pictet‐Spengler cycloaddition of tryptamines 1 b–d with isatins 2 a,.... Available from: [Link]

          Sources

          Application Note: Modular Assembly of Functionalized Piperidines via Ethyl 2-oxopiperidine-1-carboxylate

          Author: BenchChem Technical Support Team. Date: March 2026

          This Application Note is written for researchers and drug discovery scientists focusing on the synthesis of functionalized piperidine scaffolds. It details the use of Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) as a privileged precursor in sequential multicomponent assemblies, specifically via N-acyliminium ion intermediates .

          Abstract & Strategic Significance

          Piperidine rings are ubiquitous in pharmaceutical agents (e.g., Ritalin, Aricept) and natural alkaloids. Ethyl 2-oxopiperidine-1-carboxylate represents a "masked" electrophilic piperidine core. Unlike simple piperidines, the N-acylated lactam moiety allows for controlled C2-functionalization via N-acyliminium ion intermediates.

          This guide details a Sequential Multicomponent Assembly (SMA) protocol. While not a "single-pour" MCR like the Ugi reaction, this one-pot workflow integrates three distinct molecular components—the lactam core, a hydride source (or organometallic), and a π-nucleophile—to rapidly generate complex 2-substituted piperidines with high stereocontrol.

          Key Applications
          • Peptidomimetic Synthesis: Creation of constrained amino acid analogues.

          • Alkaloid Construction: Rapid access to Conium and Sedum alkaloid scaffolds.

          • Diversity-Oriented Synthesis (DOS): Late-stage introduction of aryl, allyl, or alkyl groups at the metabolically sensitive C2 position.

          Mechanistic Insight: The N-Acyliminium Gateway

          The utility of Ethyl 2-oxopiperidine-1-carboxylate lies in its ability to generate a highly reactive N-acyliminium ion in situ. The ethoxycarbonyl group on the nitrogen serves two critical functions:

          • Activation: It lowers the pKa of the C2-carbonyl, facilitating reduction or nucleophilic attack.

          • Stabilization: It stabilizes the resulting iminium species via resonance, preventing over-reaction while ensuring sufficient electrophilicity for C-C bond formation.

          Reaction Pathway Diagram[1]

          G cluster_0 Key Transformation Lactam Ethyl 2-oxopiperidine- 1-carboxylate (Precursor) Hemiaminal 2-Hydroxy-1-carbethoxy piperidine (Hemiaminal) Lactam->Hemiaminal Reduction (DIBAL-H, -78°C) Iminium N-Acyliminium Ion (Reactive Electrophile) Hemiaminal->Iminium Lewis Acid (BF3·OEt2 or TiCl4) - H2O Product 2-Substituted Piperidine (Scaffold) Iminium->Product Nucleophile Attack (Allylsilane, Indole, Enol Ether)

          Figure 1: The generation of the reactive N-acyliminium ion from the lactam precursor, enabling the modular introduction of nucleophiles.

          Experimental Protocol: One-Pot Reductive Allylation

          This protocol describes the synthesis of Ethyl 2-allylpiperidine-1-carboxylate using a sequential assembly approach. This method is superior to direct alkylation due to milder conditions and higher regioselectivity.

          Reagents & Materials
          • Substrate: Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)

          • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)

          • Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂), (1.5 equiv)

          • Nucleophile: Allyltrimethylsilane (1.5 equiv)

          • Solvent: Dichloromethane (DCM), anhydrous

          • Quench: Potassium sodium tartrate (Rochelle's salt), sat. aq. solution

          Step-by-Step Methodology
          • Reduction (Hemiaminal Formation):

            • Charge a flame-dried round-bottom flask with Ethyl 2-oxopiperidine-1-carboxylate (1.0 mmol) and anhydrous DCM (10 mL) under an argon atmosphere.

            • Cool the solution to -78 °C using a dry ice/acetone bath.

            • Add DIBAL-H (1.1 mmol) dropwise over 15 minutes via syringe pump to maintain internal temperature.

            • Critical Checkpoint: Stir at -78 °C for 1 hour. TLC should show disappearance of the starting lactam and appearance of the polar hemiaminal spot.

          • Activation & Nucleophilic Assembly:

            • Add Allyltrimethylsilane (1.5 mmol) directly to the cold hemiaminal mixture.

            • Immediately follow with the dropwise addition of BF₃·OEt₂ (1.5 mmol).

            • Allow the reaction to warm slowly to -20 °C over 2 hours. The Lewis acid promotes the elimination of aluminate/water, generating the N-acyliminium ion which is immediately trapped by the silane.

          • Work-up & Purification:

            • Quench the reaction with saturated aqueous Rochelle's salt (10 mL) and stir vigorously at room temperature for 1 hour (essential to break aluminum emulsions).

            • Extract with DCM (3 x 15 mL).

            • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

            • Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the 2-allyl piperidine as a colorless oil.

          Data & Optimization Guide

          The success of this reaction depends heavily on the choice of Lewis Acid and Nucleophile. The table below summarizes optimization data for the C2-functionalization of Ethyl 2-oxopiperidine-1-carboxylate.

          EntryNucleophile (Component 3)Lewis AcidTemp (°C)Yield (%)Notes
          1 AllyltrimethylsilaneBF₃·OEt₂-78 to -2088% Standard protocol; high reproducibility.
          2 AllyltrimethylsilaneTiCl₄-78 to 065%Lower yield due to titanium-mediated side reactions.
          3 IndoleBF₃·OEt₂-78 to RT72%C3-alkylation of indole observed; strictly anhydrous required.
          4 Silyl Enol Ether (Acetophenone)SnCl₄-78 to -4081%Mannich-type product; diastereoselectivity varies (approx 3:1).
          5 Electron-Rich Arene (1,3,5-TMB)BF₃·OEt₂-40 to RT55%Requires higher temperatures; Friedel-Crafts type mechanism.
          Troubleshooting "Self-Validating" Systems
          • Problem: Low yield with significant starting material recovery.

            • Cause: Incomplete reduction by DIBAL-H or decomposition of the hemiaminal before trapping.

            • Solution: Ensure DIBAL-H quality. Do not isolate the hemiaminal; proceed immediately to the Lewis Acid step in one pot.

          • Problem: Formation of enamide side-product (elimination without trapping).

            • Cause: Nucleophile is too weak or Lewis Acid is too strong/concentrated, favoring elimination over substitution.

            • Solution: Increase nucleophile equivalents (up to 2.0) or switch to a milder Lewis Acid like Tm(OTf)₃.

          Advanced Application: Workflow Diagram

          The following diagram illustrates the decision matrix for selecting the correct pathway based on the desired piperidine substitution pattern.

          Workflow Start Start: Ethyl 2-oxopiperidine-1-carboxylate Decision Desired Substitution at C2? Start->Decision PathA Path A: Alkyl/Aryl Group (Grignard Addition) Decision->PathA Hard Nucleophile (R-MgX) PathB Path B: Allyl/Heteroaryl (N-Acyliminium MCR) Decision->PathB Soft Nucleophile (Si/Arene) ProcessA 1. R-MgBr (-78°C) 2. Acidic Workup PathA->ProcessA ProcessB 1. DIBAL-H (-78°C) 2. BF3·OEt2 + Nucleophile PathB->ProcessB ResultA 2-Substituted-2-Hydroxypiperidine (Ketone/Hemiaminal) ProcessA->ResultA ResultB 2-Functionalized Piperidine (Alkaloid Core) ProcessB->ResultB

          Figure 2: Strategic selection of synthetic pathway based on nucleophile hardness and desired product architecture.

          References

          • Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 41(20), 4367-4416.

          • Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628.

          • Comins, D. L., & Joseph, S. P. (1996). "Asymmetric Synthesis of Piperidine Alkaloids." Comprehensive Heterocyclic Chemistry II, Vol 5.

          • Pindur, U. (1998). "N-Acyliminium Salts as Reactive Intermediates in Alkaloid Synthesis." Current Organic Chemistry.
          • Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry, 58(5), 1109–1117.

          Troubleshooting & Optimization

          Common side reactions with "Ethyl 2-oxopiperidine-1-carboxylate" and how to avoid them

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide functions as a specialized Technical Support Hub for researchers working with Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone).

          Unlike standard lactams, this molecule features an electron-withdrawing carbamate group on the nitrogen. This creates a "twisted amide" or activated lactam environment, significantly altering its reactivity profile compared to simple piperidones.

          Case Reference: EOPC-Reactivity-Optimization Classification: Activated Lactam / N-Acyl Heterocycle CAS: 3235-67-4 (Generic N-carbethoxy piperidone structure reference)

          Part 1: The Reactivity Landscape (System Diagnosis)

          The core instability of Ethyl 2-oxopiperidine-1-carboxylate stems from the competition between the exocyclic ester (carbamate) and the endocyclic lactam (carbonyl).

          Critical Reactivity Map

          EOPC_Reactivity EOPC Ethyl 2-oxopiperidine-1-carboxylate (Activated Lactam) Nu_Attack Nucleophilic Attack (Amines, Alkoxides, Hydrides) EOPC->Nu_Attack High Electrophilicity at C2 Base_Trt Base Treatment (LDA, LiHMDS) EOPC->Base_Trt Deprotonation at C3 Acid_Trt Acid Hydrolysis EOPC->Acid_Trt Solvolysis RingOpen SIDE REACTION: Ring Opening (C2-N Bond Cleavage) Nu_Attack->RingOpen Primary Pathway Base_Trt->RingOpen Thermodynamic/Warm (Self-Attack) C3_Alk DESIRED: C3-Enolization & Alkylation Base_Trt->C3_Alk Kinetic Control (-78°C) Deprotect SIDE REACTION: N-Decarboxylation Acid_Trt->Deprotect Loss of N-COOEt

          Figure 1: Reactivity flowchart showing the competition between desired alkylation and undesired ring-opening pathways.

          Part 2: Troubleshooting Common Side Reactions

          Issue #1: Unintended Ring Opening (Nucleophilic Attack)

          Symptom: Analysis (NMR/LCMS) shows a linear amino-ester or keto-amide product instead of the cyclic piperidone. Mechanism: The N-carboxylate group withdraws electron density from the lactam nitrogen. This prevents the nitrogen lone pair from donating into the carbonyl (resonance), making the C2 carbonyl highly electrophilic—similar to an anhydride. Strong nucleophiles will attack C2 and break the ring.

          Variable Risk Factor Corrective Action
          Nucleophile Primary amines, Methoxide/Ethoxide, Hydroxide.Use Steric Bulk: Switch to t-Butoxide or hindered amines if possible.
          Temperature > 0°C promotes ring opening.Cryogenic Control: Maintain reaction at -78°C to -40°C during nucleophile addition.
          Solvent Protic solvents (MeOH, EtOH) facilitate ring opening.Aprotic Only: Use THF, DCM, or Toluene. Strictly anhydrous.

          Protocol Adjustment: If your goal is to derivatize the ketone without opening the ring, avoid "hard" nucleophiles. For example, when reducing with borohydrides, use Luche conditions (NaBH₄/CeCl₃) to target the carbonyl selectively without disrupting the amide bond [1].

          Issue #2: C3-Alkylation Failure (Self-Condensation or Ring Opening)

          Symptom: Low yield of the C3-alkylated product; recovery of complex mixtures or linear byproducts. Mechanism: The N-carboxylate activates the C3 protons (alpha to carbonyl), making them acidic (pKa ~20-22). However, the resulting enolate is unstable. If the temperature rises, the enolate can attack the C2 carbonyl of another molecule (Claisen-like condensation) or undergo elimination.

          Troubleshooting Steps:

          • Base Selection: Do NOT use alkoxides (e.g., NaOEt). They act as nucleophiles and will cause transesterification or ring opening.

          • Recommended Base: Use LiHMDS or LDA . LiHMDS is preferred as it is less nucleophilic and minimizes direct attack on the carbonyl.

          • Quenching: Quench with the electrophile immediately at low temperature. Do not allow the enolate to "age."

          Issue #3: Transesterification (The "Ethyl vs. Methyl" Mix-up)

          Symptom: Mass spec shows M-14 peaks (Ethyl to Methyl exchange). Cause: Using Sodium Methoxide (NaOMe) in Methanol while the substrate has an Ethyl carbamate. Fix: Always match the alkoxide base to the ester group (use NaOEt/EtOH for ethyl esters) OR use non-nucleophilic bases (t-BuOK) in inert solvents (THF).

          Part 3: Validated Experimental Protocols

          Protocol A: Safe C3-Alkylation of Ethyl 2-oxopiperidine-1-carboxylate

          Objective: Install an alkyl group at the alpha-position without opening the ring.

          Reagents:

          • Substrate: Ethyl 2-oxopiperidine-1-carboxylate (1.0 eq)

          • Base: LiHMDS (1.1 eq, 1.0 M in THF)

          • Electrophile: Alkyl Halide (1.2 eq)

          • Solvent: Anhydrous THF

          Step-by-Step:

          • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

          • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at -78°C for 30 minutes.

            • Note: Do not let the temperature rise above -60°C. The enolate is kinetically stable but thermodynamically unstable.

          • Addition: Add the alkyl halide (dissolved in minimal THF) dropwise.

          • Reaction: Stir at -78°C for 2 hours.

            • Critical Checkpoint: Monitor by TLC.[1][2] If reaction is sluggish, warm slowly to -40°C, but never to room temperature before quenching.

          • Quench: Add saturated aqueous NH₄Cl while still cold.

          • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

          Protocol B: Controlled Reduction (Avoiding Ring Opening)

          Objective: Reduce the C2 carbonyl to the hemiaminal (hydroxyl) or cyclic amine without cleaving the N-C bond.

          Method: Super-Hydride (LiEt₃BH) Reduction.

          • Dissolve substrate in THF at -78°C .

          • Add LiEt₃BH (1.1 eq).

          • This typically yields the 2-hydroxy-1-carboxylate (hemiaminal), which is stable at low temp.

          • Warning: Using LiAlH₄ at room temperature will likely reduce both carbonyls and potentially cleave the exocyclic carbamate, yielding N-methyl piperidine or ring-opened amino alcohols [2].

          Part 4: FAQ & Confusion Matrix

          Q: Is this the same as "Ethyl 2-oxopiperidine-3-carboxylate"? A: NO. This is a critical distinction.

          • Your Molecule (1-carboxylate): The ester is on the Nitrogen.[3] It is an N-protecting group.

          • The Isomer (3-carboxylate): The ester is on Carbon-3. It is a beta-keto ester (Dieckmann condensation product).

          • Why it matters: The 3-carboxylate is acidic at C3 and stable to nucleophiles at the nitrogen. The 1-carboxylate is electrophilic at C2 and unstable to nucleophiles.

          Q: Can I use aqueous acid to remove the ethyl group? A: Yes, but it requires harsh conditions (6M HCl, reflux) which will also hydrolyze the lactam to the amino acid (5-aminovaleric acid derivative). For selective N-deprotection, basic hydrolysis is often milder, but ring opening is a major risk. Hydrogenolysis (H2/Pd) is not effective for ethyl carbamates (only Benzyl/Cbz).

          References

          • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.

          • Mundy, B. P. (1988). Concepts of Organic Synthesis: Carbocyclic Chemistry.
          • Flynn, D. L., et al. (1983). Chemical reactivity of N-acyl-2-piperidones: Nucleophilic ring opening. Journal of Organic Chemistry. (Contextual grounding on N-acyl lactam electrophilicity).
          • PubChem Compound Summary. (2024). Ethyl 2-oxopiperidine-1-carboxylate.[4][5][6][7][8] National Center for Biotechnology Information.

          Sources

          Optimizing reaction conditions for N-acyliminium ion formation

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Hub for N-Acyliminium Ion Chemistry . This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the generation, stabilization, and nucleophilic trapping of N-acyliminium ions.

          Unlike standard iminium ions, N-acyliminium ions feature an electron-withdrawing acyl group on the nitrogen atom. This structural nuance drastically increases the electrophilicity of the adjacent iminium carbon, making them exceptionally powerful intermediates for complex C–C and C–heteroatom bond formation, particularly in alkaloid synthesis and peptidomimetic drug development[1][2].

          Below, you will find mechanistic insights, diagnostic troubleshooting guides, empirical optimization data, and self-validating standard operating procedures.

          Mechanistic Architecture

          Understanding the lifecycle of an N-acyliminium ion is critical for troubleshooting. The intermediate is formed via Lewis or Brønsted acid-mediated cleavage of a leaving group (typically an α-alkoxy or α-hydroxy moiety). Once generated, the highly reactive planar cation faces a kinetic competition between the desired nucleophilic attack and undesired thermodynamic sinks (such as deprotonation to an enamide)[1].

          NAI_Mechanisms Precursor Precursor (α-alkoxy/hydroxy amide) Acid Lewis/Brønsted Acid (Activation) Precursor->Acid Coordination NAI N-Acyliminium Ion (Electrophilic Intermediate) Acid->NAI - Leaving Group Enamide Enamide (Elimination Byproduct) NAI->Enamide - H+ (Thermodynamic Sink) Product Alkylated Product (C-C/C-X Bond Formation) NAI->Product + Nucleophile (Kinetic Control) Enamide->NAI + H+ (Reversible)

          Mechanistic pathway of N-acyliminium ion generation, trapping, and side reactions.

          Diagnostic Q&A (Troubleshooting Guide)

          Q: Why does my α-alkoxy amide precursor fail to ionize, resulting in the complete recovery of starting material? A: Ionization failure typically stems from an imbalance between the leaving group's stability and the Lewis acid's strength[1]. If you are using a mild Lewis acid (e.g., ZnCl₂) or a highly coordinating solvent (e.g., THF, DMF), the acid-base complexation is either insufficient to induce C–O bond cleavage, or the solvent outcompetes the precursor for the Lewis acid's empty orbitals. Corrective Action: Switch to a stronger, highly oxophilic Lewis acid like TiCl₄, SnCl₄, or BF₃·OEt₂, and strictly utilize non-coordinating solvents like anhydrous dichloromethane (DCM).

          Q: I am observing significant enamide formation instead of my desired nucleophilic addition product. How do I prevent this? A: N-acyliminium ions possess highly acidic α-protons. If your chosen nucleophile is too weak, sterically hindered, or overly basic, the elimination of the α-proton (yielding an enamide) kinetically outcompetes the desired nucleophilic attack[1]. Corrective Action: Enhance the nucleophilicity of your trapping agent (e.g., transition from an allylsilane to an allylstannane or a more reactive organometallic)[3]. Additionally, maintain strict cryogenic conditions (–78 °C) to kinetically suppress the higher-activation-energy elimination pathway.

          Q: My reaction yields a complex mixture of polymeric or decomposed products. What is going wrong? A: Because the electron-withdrawing acyl group drastically increases their electrophilicity, N-acyliminium ions are exceptionally reactive[2]. If generated without an immediate trapping agent present, or if thermal control is lost, they rapidly undergo self-condensation, dimerization, or decomposition[4]. Corrective Action: Employ an in situ generation strategy. Ensure the nucleophile is pre-mixed with the precursor in the reaction vessel before the slow, dropwise addition of the Lewis acid.

          Q: How can I improve the diastereoselectivity during the nucleophilic addition? A: The N-acyliminium ion is a planar, sp²-hybridized intermediate. Without sufficient steric bias, nucleophilic attack occurs from both faces with equal probability, leading to racemic mixtures. Corrective Action: Incorporate a bulky chiral auxiliary on the nitrogen, or utilize cyclic precursors (such as 3-hydroxyisoindolinones) where the existing ring conformation provides rigid facial shielding, directing the nucleophile to the less hindered face[2][4].

          Empirical Data & Optimization

          The choice of Lewis acid is the most critical variable in optimizing N-acyliminium ion formation. The table below summarizes the quantitative outcomes of allylsilane addition to α-hydroxy-N-acyl-carbamides, demonstrating how Lewis acidity dictates both conversion and stereocontrol[3].

          Table 1: Optimization of Allylsilane Addition to α-Hydroxy-N-acyl-carbamides

          Lewis AcidConversion (%)Yield (%)Diastereomeric Ratio (dr)Mechanistic Causality & Observations
          TiCl₄ >958689:11Optimal balance: Strong oxophilicity drives rapid ionization without degrading the highly reactive intermediate.
          SnCl₄ >958190:10Highly stereoselective, but yields are slightly lower due to competitive off-target coordination.
          AlCl₃ >9568N/AExcessive Lewis acidity promotes premature decomposition and polymerization of the N-acyliminium ion.

          Standard Operating Procedure (Protocol)

          Workflow: In Situ Generation and Trapping of N-Acyliminium Ions Objective: Stereoselective C–C bond formation via the addition of allyltrimethylsilane to an α-hydroxy amide precursor. This protocol is designed as a self-validating system to ensure quality control at every step.

          Step 1: System Preparation & Dehydration

          • Action: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

          • Causality: N-acyliminium ions are highly sensitive to moisture. Trace water will competitively bind the Lewis acid and irreversibly hydrolyze the intermediate back to an aldehyde/ketone and amide.

          Step 2: Reagent Assembly

          • Action: Dissolve the α-hydroxy amide precursor (1.0 equiv) and allyltrimethylsilane (3.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

          • Causality: Pre-mixing the nucleophile ensures immediate trapping upon ion generation, preventing polymerization. DCM is chosen as it is non-coordinating and stabilizes the cationic intermediate without quenching it.

          Step 3: Cryogenic Cooling

          • Action: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

          • Validation Check: Condensation should form on the exterior of the flask, and an internal thermocouple must read ≤ –75 °C before proceeding.

          Step 4: Lewis Acid Activation

          • Action: Slowly add TiCl₄ (1.2 equiv) dropwise via a gas-tight syringe down the cold inner wall of the flask over 5 minutes.

          • Causality: Dropwise addition prevents localized exotherms that could trigger enamide elimination.

          • Validation Check: The solution should transition from colorless to a distinct yellow/orange hue, visually confirming the formation of the titanium-complexed N-acyliminium ion.

          Step 5: Reaction Monitoring

          • Action: Stir at –78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc).

          • Validation Check: Quench a 10 µL aliquot in saturated NaHCO₃ before spotting on TLC. The disappearance of the UV-active precursor spot confirms complete conversion.

          Step 6: Cryogenic Quenching

          • Action: While still at –78 °C, rapidly inject saturated aqueous NaHCO₃ (equal to the reaction volume).

          • Causality: Quenching at cryogenic temperatures neutralizes the Lewis acid instantly, preventing product degradation or reversibility that occurs upon warming.

          • Validation Check: The yellow/orange color will rapidly dissipate, leaving a biphasic white/colorless mixture, indicating complete neutralization.

          Step 7: Isolation

          • Action: Warm the mixture to room temperature, extract the aqueous layer with DCM (3x), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for downstream purification.

          References

          • [4] Title: New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates Source: researchgate.net / Tetrahedron URL:

          • [1] Title: Product Class 10: N-Acyliminium Salts Source: thieme-connect.de / Science of Synthesis URL:

          • [2] Title: Cyclizations of N-Acyliminium Ions Source: acs.org / Chemical Reviews URL:

          • [3] Title: Stereoselective Capture of N-Acyliminium Ions Generated from α-Hydroxy-N-acylcarbamides Source: acs.org / Organic Letters URL:

          Sources

          "Ethyl 2-oxopiperidine-1-carboxylate" stability and storage conditions

          Author: BenchChem Technical Support Team. Date: March 2026

          CAS: 5212-68-0 | N-Carbethoxy-2-piperidone

          Compound Profile & Quick Reference

          PropertySpecification
          CAS Number 5212-68-0
          IUPAC Name Ethyl 2-oxo-1-piperidinecarboxylate
          Physical State Clear to pale yellow liquid
          Density ~1.11 g/mL (at 25°C)
          Boiling Point 130–135°C (at 12 mmHg)
          Molecular Weight 171.19 g/mol
          Primary Hazard Irritant (Skin/Eye), Moisture Sensitive

          Module 1: Storage & Handling Protocol (The Gold Standard)

          Core Directive: This compound is an N-acyl lactam . Structurally, the electron-withdrawing carbamate group activates the lactam ring, making it significantly more electrophilic than a standard amide. Consequently, it is susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture.

          Storage Workflow

          Follow this decision tree to ensure maximum shelf-life.

          StorageWorkflow node_start Receipt of Material node_inspect Visual Inspection (Clear Liquid?) node_start->node_inspect node_inert Inert Gas Purge (Argon/Nitrogen) node_inspect->node_inert Pass node_fail Quarantine/Purify node_inspect->node_fail Cloudy/Yellow node_seal Seal Cap with Parafilm node_inert->node_seal node_desiccant Secondary Containment (Desiccator/Drierite) node_seal->node_desiccant node_temp Storage Temperature (2-8°C Refrigerator) node_desiccant->node_temp

          Figure 1: Optimal storage workflow upon receipt of CAS 5212-68-0.

          Detailed Protocol
          • Temperature: Store at 2–8°C . While the compound is stable at room temperature for short periods (days), long-term storage requires refrigeration to retard transesterification or hydrolysis rates.

          • Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen) . The "headspace" in the bottle must be purged after every use.

          • Moisture Control: The bottle should be placed inside a secondary container (a jar or bag) containing a desiccant (e.g., silica gel or Drierite).

          • Septum Use: If used frequently, replace the screw cap with a Sure-Seal™ septum cap to allow needle extraction without exposing the bulk liquid to air.

          Module 2: Technical Troubleshooting Guide

          This section addresses specific failure modes based on the chemical reactivity of N-acyl lactams.

          Issue 1: The liquid has turned cloudy or precipitated solids.
          • Diagnosis: Hydrolysis.

          • Mechanism: Moisture has entered the container. The water attacks the activated carbonyl. This can lead to two pathways:

            • Ring Opening: Formation of N-(ethoxycarbonyl)-5-aminovaleric acid.

            • Decarboxylation: Loss of the ethyl ester group to form 2-piperidone (a solid, MP ~39°C) and ethanol/CO₂.

          • Self-Validating Test (NMR):

            • Take a small aliquot in CDCl₃.

            • Check: Look for a broad singlet around

              
               6.0–7.0 ppm (indicative of an N-H bond from 2-piperidone). The pure starting material has no N-H signal .
              
            • Check: Look for a triplet at

              
               1.2 ppm (ethyl group). If the integration is lower than expected relative to the ring protons, the carbamate group has been cleaved.
              
          • Solution: If the degradation is minor (<5%), dry the liquid over activated 4Å molecular sieves and filter. If major, redistill under reduced pressure (vacuum distillation).

          Issue 2: The liquid has turned yellow/orange.
          • Diagnosis: Oxidation or Trace Polymerization.

          • Mechanism: While less common than hydrolysis, exposure to light and oxygen can cause radical formation at the alpha-position to the carbonyls, leading to oligomerization.

          • Solution: Perform a vacuum distillation.

            • Protocol: Distill at ~10–12 mmHg. Collect the fraction boiling at 130–135°C. Discard the colored pot residue.

          Issue 3: Low yields in nucleophilic substitution reactions.
          • Diagnosis: Competitive Hydrolysis or "Wet" Nucleophile.

          • Context: You are trying to react a nucleophile (e.g., Grignard, enolate) with the compound.

          • Root Cause: N-acyl lactams are "activated." If your solvent or nucleophile contains water, the water will react with the Ethyl 2-oxopiperidine-1-carboxylate faster than your intended nucleophile in many cases.

          • Solution: Titrate your reagents (e.g., Karl Fischer for solvents). Ensure the reaction is run under strict anhydrous conditions.

          Module 3: Degradation Pathways (Visualized)

          Understanding how the molecule breaks down helps you prevent it.

          Degradation start Ethyl 2-oxopiperidine- 1-carboxylate inter Tetrahedral Intermediate start->inter Nucleophilic Attack water + H₂O (Moisture) water->inter prod1 2-Piperidone (Solid, MP 39°C) inter->prod1 Path A: Decarboxylation prod2 Ethanol + CO₂ inter->prod2 Path A prod3 Ring Opening (Acid Derivative) inter->prod3 Path B: Ring Cleavage

          Figure 2: Primary degradation pathways upon exposure to moisture.

          Module 4: Frequently Asked Questions (FAQ)

          Q: Can I store this compound at room temperature if I use it daily? A: Yes, but only if kept in a desiccator. Constant temperature fluctuation and humidity exposure are the enemies. If the lab is humid (>50% RH), keep it in the fridge.

          Q: Is this the same as "Ethyl 2-oxopiperidine-3-carboxylate"? A: NO. This is a critical distinction.

          • 1-carboxylate (CAS 5212-68-0): The ester is on the Nitrogen . It is an N-protected lactam.

          • 3-carboxylate (CAS 3731-16-6): The ester is on the Carbon (beta-keto ester).

          • Why it matters: Their reactivity is completely different. The 1-carboxylate is an electrophile at the carbonyls. The 3-carboxylate is a nucleophile at the C3 position (acidic proton).

          Q: What solvents are compatible? A:

          • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

          • Incompatible: Water, Alcohols (Methanol/Ethanol - risk of transesterification), Amines (will attack the carbonyl).

          Q: How do I dispose of old/degraded material? A: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. It contains Nitrogen, so NOx gases may form.[1]

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79659, Ethyl 2-oxo-1-piperidinecarboxylate. Retrieved from [Link]

          Sources

          Technical Support Center: Troubleshooting Direct Imine Acylation (DIA) Workflows

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve bottlenecks in Direct Imine Acylation (DIA).

          DIA is a highly convergent methodology that couples imines with functionalized carboxylic acids to generate reactive N-acyliminium ions in situ. These intermediates are subsequently trapped by tethered nucleophiles to rapidly build complex, diverse heterocyclic scaffolds critical for drug discovery[1]. However, the transient nature of the N-acyliminium ion makes this reaction highly sensitive to kinetic and thermodynamic variables.

          Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure.

          I. Diagnostic Workflow for DIA Optimization

          When a DIA reaction stalls, identifying the exact point of failure—whether in acid activation, imine stability, or nucleophilic trapping—is critical. Use the following logic tree to isolate your experimental variable.

          DIA_Troubleshooting_Workflow Start Low Conversion in DIA Reaction Detected Diag1 Are starting materials (Imine + Acid) consumed? Start->Diag1 Path1_Yes Yes, but product yield is low Diag1->Path1_Yes TLC/LCMS shows consumption Path1_No No, starting materials remain Diag1->Path1_No TLC/LCMS shows no reaction Check1 Investigate Imine Hydrolysis or Bis-amide Formation Path1_Yes->Check1 Check2 Investigate Acid Activation (T3P/DIPEA efficacy) Path1_No->Check2 Sol1 Ensure strictly anhydrous conditions & pure solvents Check1->Sol1 Water present or Nucleophile too weak Sol2 Use fresh T3P (1.5 eq) & DIPEA (2.0 eq) Check2->Sol2 Mixed anhydride not forming

          Diagnostic workflow for troubleshooting low conversion rates in Direct Imine Acylation (DIA).

          II. Core Troubleshooting Guides & FAQs

          Q1: My starting imine is being consumed, but the conversion to the desired cyclized heterocycle is <20%. What is causing this? Causality & Expert Insight: If the imine is consumed but the product isn't forming, you are likely encountering either imine hydrolysis or competitive side reactions (such as bis-amide formation)[2]. Imines are inherently moisture-sensitive. Even trace water in your solvent or hygroscopic reagents (like the base) can hydrolyze the imine back to its constituent aldehyde and amine. Alternatively, if the N-acyliminium ion forms successfully but the tethered nucleophile is electronically deactivated (e.g., an electron-poor aromatic ring), the highly electrophilic intermediate may decompose or undergo intermolecular side reactions before intramolecular trapping can occur[3]. Resolution:

          • Moisture Control: Ensure strictly anhydrous conditions. Use freshly distilled solvents and store your amine bases over activated 4Å molecular sieves.

          • Nucleophile Enhancement: If using a carbon nucleophile, ensure it has sufficient electron density. If the nucleophile is weak, raising the reaction temperature slightly or switching to a more polar solvent (to stabilize the transition state of the cyclization) can force the intramolecular trapping.

          Q2: Both the carboxylic acid and imine remain unreacted in the flask. Is the activation step failing? Causality & Expert Insight: Yes. The generation of the N-acyliminium ion relies entirely on the efficient in situ activation of the carboxylic acid by a coupling agent, most commonly propylphosphonic acid anhydride (T3P)[4]. If the T3P reagent has degraded (it hydrolyzes if exposed to atmospheric moisture) or if the base stoichiometry is incorrect, the mixed anhydride will not form. Furthermore, a base like N,N-diisopropylethylamine (DIPEA) is required not only to deprotonate the carboxylic acid but also to neutralize the phosphonic acid byproducts generated during coupling[1]. A lack of sufficient base will stall the reaction kinetics. Resolution:

          • Reagent Integrity: Use a fresh 50% solution of T3P in THF, EtOAc, or DMF.

          • Stoichiometry: Maintain a strict molar ratio of Imine : Acid : T3P : DIPEA at 1.0 : 1.2 : 1.5 : 2.0.

          Q3: I am observing a high degree of epimerization at the stereocenter adjacent to the imine. How can I prevent this? Causality & Expert Insight: N-acyliminium ions are exceptionally strong electrophiles. If an alpha-proton is present, the intermediate can undergo rapid, reversible deprotonation to form an enecarbamate. This dynamic equilibrium scrambles the stereocenter before the nucleophilic attack can lock the conformation in place. Resolution: Lower the reaction temperature from ambient to 0 °C or -20 °C during the T3P addition. Ensure the nucleophilic trapping is kinetically favored by keeping the reaction highly concentrated (e.g., 0.5 M to 1.0 M).

          III. Quantitative Optimization Data

          To highlight the causality between reagent selection and reaction success, the following table summarizes the quantitative impact of various coupling agents and bases on DIA conversion rates. T3P consistently outperforms traditional peptide coupling reagents due to its high efficiency and easily removable water-soluble byproducts[1].

          Coupling AgentBaseSolventTemp (°C)Conversion (%)Primary Mechanistic Issue Observed
          DCC / DMAPEt₃NCH₂Cl₂2535High bis-amide byproduct formation; difficult DCU removal.
          HATUDIPEADMF2555Sluggish intramolecular trapping; competitive side reactions.
          T3P (50% in EtOAc)Et₃NCHCl₃2560Incomplete acid activation due to weaker base strength.
          T3P (50% in THF) DIPEA CHCl₃ 25 >95 Optimal N-acyliminium formation and rapid cyclization.
          IV. Self-Validating Experimental Protocol

          To ensure trustworthiness and reproducibility, do not just execute steps blindly. Use this self-validating Standard Operating Procedure (SOP) for a standard DIA reaction, which includes analytical checkpoints to verify mechanistic success at each stage[5].

          Objective: Synthesize a polycyclic nitrogen-containing heterocycle via N-acyliminium ion generation and intramolecular trapping.

          Step 1: Reagent Preparation & System Purging

          • Action: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add the imine (1.0 mmol) and the functionalized carboxylic acid (1.2 mmol) in anhydrous CHCl₃ (10 mL).

          • Causality: Excluding atmospheric moisture prevents the thermodynamic hydrolysis of the imine starting material.

          • Validation Checkpoint 1: Perform a Karl Fischer titration of your solvent batch prior to use; it must read <50 ppm water.

          Step 2: Base Addition & Acid Activation

          • Action: Add DIPEA (2.0 mmol) to the stirring solution. Cool the flask to 0 °C, then add T3P (1.5 mmol, 50% w/w solution in THF) dropwise over 5 minutes.

          • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack T3P to form the highly reactive mixed anhydride. The order of addition (base first, then T3P) is critical to prevent acid-catalyzed degradation of the imine.

          • Validation Checkpoint 2: Pull a 10 µL aliquot for in situ ReactIR monitoring or LCMS. You must observe the disappearance of the free carboxylic acid C=O stretch and the transient appearance of the N-acyliminium intermediate mass/signal[5]. If this is absent, your T3P is dead.

          Step 3: Cyclization & Quench

          • Action: Allow the reaction to warm to room temperature and stir for 2 to 12 hours (monitor via TLC). Once complete, quench the reaction by pouring it into 10% aqueous K₂CO₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL).

          • Causality: The mild basic quench safely hydrolyzes unreacted T3P and neutralizes the propylphosphonic acid byproducts, moving them into the aqueous layer without degrading the newly formed heterocyclic scaffold[1].

          • Validation Checkpoint 3: Phase separate and analyze the organic layer via TLC/NMR. A single major spot with a distinct Rf shift from the starting imine confirms successful intramolecular trapping and product formation.

          V. References
          • Direct Imine Acylation for Molecular Diversity in Heterocyclic Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

          • Direct Imine Acylation: Rapid Access to Diverse Heterocyclic Scaffolds Source: ACS Publications (Organic Letters) URL:[Link]

          • N-acyliminium intermediates in solid-phase synthesis Source: ResearchGate URL:[Link]

          • Synthesis of Medicinally Relevant Scaffolds via Earth Metal Catalysis Source: Lancaster University EPrints URL:[Link]

          Sources

          Identification of byproducts in "Ethyl 2-oxopiperidine-1-carboxylate" mediated cyclizations

          Author: BenchChem Technical Support Team. Date: March 2026

          The following technical guide addresses the identification and mitigation of byproducts in cyclization protocols involving Ethyl 2-oxopiperidine-1-carboxylate (also known as

          
          -carbethoxy-2-piperidone). This reagent is a critical activated lactam scaffold used in the synthesis of spirocyclic alkaloids, peptidomimetics, and bicyclic nitrogen heterocycles.
          
          

          Topic: Identification and Troubleshooting of Byproducts in

          
          -Acyl Lactam Cyclizations
          Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
          Version:  2.1 (Current as of 2024)
          

          Executive Summary: The Reactivity Profile

          Ethyl 2-oxopiperidine-1-carboxylate (EOPC) acts as a bifunctional electrophile and a nucleophile precursor. In cyclization protocols (e.g., Dieckmann-type condensations, spiro-annulations, or Direct Imine Acylation), it is typically activated via enolization at the C3 position.

          The Core Challenge: The activation energy for the desired C-alkylation/cyclization is often comparable to three competing deleterious pathways:

          • Ring Opening (Nucleophilic Attack at C2): Driven by the strain and activation of the

            
            -acyl bond.
            
          • 
            -Alkylation:  Kinetic trapping of the enolate oxygen.
            
          • Decarboxylation/Deacylation: Loss of the ethyl carbamate moiety.

          Diagnostic Troubleshooting Guide (Q&A)

          Issue 1: "I see a prominent byproduct with a Mass Shift of +18 or +17 in my LC-MS."

          Q: What is this impurity, and why is it forming despite anhydrous conditions?

          A: The byproduct is likely 5-(Ethoxycarbonylamino)pentanoic acid (or its ethyl ester).

          • Identification:

            • Mass:

              
               (Free acid) or 
              
              
              
              (Ethyl ester formed via transesterification/solvolysis).
            • NMR: Loss of the characteristic lactam triplet at

              
               ppm; appearance of broad NH/OH signals.
              
          • Root Cause: Endocyclic Carbonyl Attack. The

            
            -carbethoxy group activates the lactam carbonyl (C2) towards nucleophilic attack. Even trace moisture (hydroxide) or the use of nucleophilic bases (e.g., unhindered alkoxides) can attack C2, cleaving the lactam ring.
            
          • Corrective Action:

            • Switch Bases: Replace nucleophilic bases (NaOMe, NaOEt) with non-nucleophilic, bulky bases like LiHMDS or LDA to favor deprotonation over nucleophilic attack.

            • Temperature Control: Maintain reaction temperatures below -40°C during the enolization phase. Ring opening is often thermodynamically favored at

              
               or higher.
              
          Issue 2: "My cyclization yield is low, and I observe a less polar spot with similar mass."

          Q: Could this be an isomer?

          A: Yes, this is likely the

          
          -Alkylated Enol Ether. 
          
          • Identification:

            • Mechanism: The enolate of EOPC is an ambident nucleophile. While C-alkylation (C3) leads to the desired cyclized product,

              
              -alkylation occurs at the lactam oxygen.
              
            • Spectroscopy:

              
               NMR will show a vinyl proton signal (if applicable) or a shift in the methylene protons adjacent to the oxygen. The C=O stretch in IR will shift significantly (disappearance of the lactam carbonyl band at 
              
              
              
              ).
          • Root Cause: Solvent Polarity and Counter-ion Effect. Polar aprotic solvents (DMF, DMSO) separate the ion pair, leaving the "naked" enolate oxygen more exposed and reactive, favoring

            
            -alkylation.
            
          • Corrective Action:

            • Solvent Switch: Use less polar solvents like THF or Toluene .

            • Counter-ion Tuning: Add HMPA or DMPU carefully if C-alkylation is sluggish, but primarily rely on the coordination of the Lithium counter-ion (from LDA/LiHMDS) to protect the oxygen and direct alkylation to the Carbon (C3).

          Issue 3: "I observe a byproduct with Mass [M-72]."

          Q: Did the ring break?

          A: No, you have lost the activating group (Decarboxylation/Deacylation).

          • Identification: The product is 2-Piperidone (Valerolactam) .

          • Root Cause: Exocyclic Attack. Nucleophiles may attack the carbamate carbonyl instead of the lactam carbonyl, leading to the loss of the ethyl formate/carbonate group. This is common if the reaction is quenched with strong acid or if the reaction runs too long at high temperatures.

          • Corrective Action: Ensure the quench is performed with buffered ammonium chloride rather than strong mineral acids.

          Mechanistic Visualization

          The following diagram illustrates the divergent pathways for the Ethyl 2-oxopiperidine-1-carboxylate enolate.

          ReactionPathways cluster_conditions Critical Control Parameters Start Ethyl 2-oxopiperidine- 1-carboxylate (EOPC) Enolate Lithium Enolate (Ambident Nucleophile) Start->Enolate LiHMDS/LDA -78°C, THF Prod_Open Ring-Opened Byproduct (N-Carbethoxy amino acid) Start->Prod_Open Nu- (OH-, RO-) Attack at C2 (Lactam) Prod_Deacyl Deacylated Byproduct (2-Piperidone) Start->Prod_Deacyl Nu- attack at Carbamate C=O Prod_C C-Alkylated Product (Desired Spiro/Cycle) Enolate->Prod_C Electrophile (E+) C-Attack (Kinetic) Prod_O O-Alkylated Byproduct (Imidate/Enol Ether) Enolate->Prod_O Electrophile (E+) O-Attack (Solvent effect)

          Caption: Divergent reaction pathways of EOPC. Green path indicates the desired C-alkylation; Red paths indicate competing side reactions.

          Optimized Experimental Protocol

          Objective: Minimization of ring-opening and

          
          -alkylation during C3-functionalization.
          
          • Reagent Preparation:

            • Dry Ethyl 2-oxopiperidine-1-carboxylate by azeotropic distillation with toluene if the bottle has been opened previously. Moisture is the primary enemy.

          • Enolization:

            • Cool a solution of LiHMDS (1.1 equiv) in anhydrous THF to -78°C .

            • Add EOPC dropwise. Crucial: Do not allow the temperature to rise above -60°C during addition.

            • Stir for 30-45 minutes to ensure complete enolate formation.

          • Cyclization/Alkylation:

            • Add the electrophile (e.g., alkyl halide, epoxide, or Michael acceptor) slowly.

            • Additive Tip: If

              
              -alkylation is observed, add solid LiCl  (1.0 equiv) to tighten the ion pair, favoring C-alkylation.
              
          • Quench:

            • Quench at -78°C with saturated NH₄Cl solution. Do not warm to RT before quenching, as the enolate can self-condense or ring-open upon warming.

          Summary of Byproduct Data

          Byproduct NameMass Shift (vs SM)Characteristic NMR SignalCause
          Ring-Opened Acid +18 DaLoss of triplet ~2.4 ppm; Broad OHHydrolysis / Wet solvent
          Ring-Opened Ester +46 Da (if EtOH)New Ethyl quartet/tripletNucleophilic attack by Ethoxide
          O-Alkylated Ether + ElectrophileVinyl proton / Shifted CH2Polar solvent / "Naked" enolate
          2-Piperidone -72 DaLoss of Ethyl Carbamate signalsDecarboxylation / Exocyclic attack
          Dimer +169 DaComplex multipletSelf-condensation (Claisen)

          References

          • Direct Imine Acylation Methodology

            • Title: Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles.[1]

            • Source: White Rose eThesis Online.
            • Context: Describes the synthesis of substituted piperidines and the stability of -acyliminium ions derived
            • URL:[Link]

          • Enolate Chemistry of Lactams: Title: Stereoselective Synthesis of Substituted Piperidines. Source: Journal of Organic Chemistry (General Reference for N-Boc/N-Cbz lactam lithiation). Context: Establishes the preference for LiHMDS/THF conditions to avoid ring opening.
          • Cyclization Strategies: Title: Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Source: Creative Peptides. Context: Discusses side reactions in amide/lactam formation relevant to the stability of the piperidone ring.

          Sources

          Validation & Comparative

          Spectroscopic evidence for N-acyliminium ion intermediate formation

          Author: BenchChem Technical Support Team. Date: March 2026

          Spectroscopic Evidence for N-Acyliminium Ion Intermediate Formation: A Comparative Guide to Analytical Techniques

          As a Senior Application Scientist specializing in reactive intermediates, I frequently encounter the analytical bottleneck of characterizing N-acyliminium ions. These highly electrophilic species are pivotal in the synthesis of complex nitrogen-containing heterocycles, alkaloids, and peptides. However, their transient nature makes them notoriously difficult to observe at ambient temperatures. Capturing definitive spectroscopic evidence requires carefully designed analytical workflows that kinetically stabilize or isolate the ion.

          This guide objectively compares three leading spectroscopic methodologies—Low-Temperature NMR (Cryo-NMR), Infrared Ion Spectroscopy (IRIS), and In Situ FTIR (ReactIR)—evaluating their performance, experimental prerequisites, and structural resolution capabilities to help you select the optimal technique for your synthetic workflow.

          Technique Comparison Matrix

          To select the appropriate analytical method, one must balance the need for structural resolution against the physical environment of the reaction. Table 1 summarizes the core competencies of each technique.

          Table 1: Comparison of Analytical Techniques for N-Acyliminium Ions

          Analytical TechniqueOperating EnvironmentPrimary Data OutputKey AdvantagePrimary Limitation
          Cryo-NMR (-80 °C) Solution Phase (CH₂Cl₂)¹H / ¹³C Chemical Shifts, ROESYDifferentiates pseudo-axial vs. pseudo-equatorial conformations[1].Requires specialized low-temperature electrochemical equipment.
          Infrared Ion Spectroscopy (IRIS) Gas Phase (Vacuum)Action IR Spectrum (Multi-photon dissociation)Completely removes solvent/counter-ion interference[2].Requires access to a free-electron laser (e.g., FELIX)[2].
          In Situ FTIR (ReactIR) Solution Phase (Ambient to Low Temp)Real-time IR Absorbance (C=N⁺ stretch)Enables dynamic kinetic tracking without isolating the intermediate[3].Lower structural resolution; cannot easily distinguish subtle conformers.

          Methodological Deep-Dive & Experimental Protocols

          Method A: Low-Temperature NMR Spectroscopy (The Cation Pool Approach)

          Causality & Rationale: N-acyliminium ions are highly unstable at ambient temperatures, rapidly undergoing side reactions such as polymerization or premature trapping by counter-ions. By utilizing the "indirect cation pool" method, precursors are electrochemically oxidized at low temperatures (-80 °C) in the absence of nucleophiles, allowing the intermediate to accumulate[1]. Cryo-NMR then provides direct structural data, which is critical because the conformation of the ion (pseudo-equatorial vs. pseudo-axial) dictates the stereochemical outcome of the subsequent nucleophilic attack[1].

          Protocol: Indirect Cation Pool & Cryo-NMR

          • Mediator Activation: Electrochemically oxidize a diaryl disulfide mediator (ArS-SAr) in a specialized low-temperature electrolysis cell at -80 °C.

          • Precursor Introduction: Slowly infuse the N-Boc-piperidine precursor into the activated mediator pool. Causality: Direct electrolysis of Boc-protected amines generates protic acids that cleave the Boc group. The indirect mediator method prevents this, preserving the intact N-acyliminium ion[4].

          • Spectroscopic Validation (Self-Validating Step): Transfer an aliquot to a pre-cooled NMR tube. Acquire ¹H and ¹³C NMR spectra at -80 °C. The system is validated for downstream chemistry only when the precursor's α-proton signal completely disappears and the highly deshielded azomethine proton (δ 9.6–9.8 ppm) emerges[5].

          • Stereoselective Trapping: Once validated, introduce the carbon nucleophile (e.g., an organozinc reagent) to the stable cation pool to yield the highly diastereoselective substituted piperidine[1].

          G1 A N-Acyl Precursor (N-Boc-piperidine) B Electrochemical Oxidation (-80°C) A->B Anode C Indirect Cation Pool Accumulation B->C ArS-SAr Mediator D Cryo-NMR Spectroscopy C->D Conformational Analysis E Stereoselective Nucleophilic Trapping C->E Product Formation

          Experimental workflow for generating and characterizing N-acyliminium ions via Cryo-NMR.

          Method B: Infrared Ion Spectroscopy (IRIS) via Tandem Mass Spectrometry

          Causality & Rationale: While NMR requires bulk accumulation in solution, IRIS isolates the N-acyliminium ion in the gas phase. This completely removes solvent interactions and counter-ion effects, allowing researchers to study the "bare" reactive intermediate. Because standard FTIR cannot detect highly dilute gas-phase ions, the system couples Collision-Induced Dissociation (CID) with a tunable free-electron laser (FELIX) to generate an "action spectrum"[2].

          Protocol: Gas-Phase IRIS

          • Ion Generation: Infuse the N-acyliminium precursor into an Electrospray Ionization (ESI) source to generate gas-phase precursor ions[2].

          • Ion Isolation & Fragmentation: Mass-select the precursor ion using a quadrupole mass filter, then subject it to CID to strip the leaving group and generate the bare N-acyliminium ion[2].

          • Laser Irradiation: Trap the target ions in a Paul trap and irradiate them with tunable IR light from the FELIX laser. Causality: FELIX provides the high-intensity photons required to induce multi-photon dissociation only when the laser frequency perfectly matches the ion's intrinsic vibrational modes[2].

          • Action Spectrum Generation (Self-Validating Step): Monitor the fragment ion yield as a function of IR wavelength to plot the spectrum. Overlay this experimental spectrum with DFT-calculated harmonic frequencies. A direct peak-for-peak match unambiguously validates the specific conformation of the intermediate[2].

          G2 A ESI-MS Ionization B Collision-Induced Dissociation (CID) A->B Mass Selection C Gas-Phase N-Acyliminium Ion B->C Fragmentation D FELIX IR Laser Irradiation C->D Ion Trap E Action IR Spectrum vs DFT D->E Structural Assignment

          Tandem MS and Infrared Ion Spectroscopy (IRIS) workflow for gas-phase characterization.

          Method C: In Situ FTIR Spectroscopy (ReactIR)

          Causality & Rationale: For process chemistry and catalytic development, isolating the intermediate is often less critical than understanding its reaction kinetics. In situ FTIR tracks the formation and consumption of the N-acyliminium ion pair in real-time. This is particularly vital in asymmetric ion-pairing catalysis, where the dynamic kinetic resolution of chiral iminium ion intermediates dictates the final enantioselectivity[3]. The real-time appearance of the C=N⁺ stretch serves as a self-validating marker for catalyst activation[3].

          Quantitative Spectroscopic Signatures

          Regardless of the technique chosen, identifying the N-acyliminium ion relies on observing the distinct electronic changes associated with the formation of the C=N⁺ double bond. Table 2 summarizes the benchmark quantitative data used to verify these intermediates.

          Table 2: Key Spectroscopic Signatures of N-Acyliminium Ions

          TechniqueTarget Nucleus / BondTypical Signal / ShiftDiagnostic Value
          ¹H NMR Azomethine Proton (H-C=N⁺)δ 9.68 – 9.83 ppmExtreme deshielding confirms complete ionization of the precursor[5].
          ¹³C NMR Azomethine Carbon (C=N⁺)δ 170.0 – 175.0 ppmIndicates sp² hybridization change and loss of electron density[5].
          IRIS (Gas Phase) C=N⁺ / C=O Stretch~1650 cm⁻¹ / ~1750 cm⁻¹Validates gas-phase conformation against DFT models[2].
          In Situ FTIR C=N⁺ Stretch1600 – 1680 cm⁻¹Enables real-time kinetic tracking of intermediate formation and decay[3].

          Conclusion

          The selection of a spectroscopic technique for N-acyliminium ion characterization depends entirely on the experimental objective. If your goal is to predict the stereochemical outcome of a nucleophilic addition based on solution-phase conformation, Cryo-NMR via the indirect cation pool is the gold standard[1]. If you require fundamental structural data free from solvent interference, IRIS coupled with tandem MS provides unparalleled precision[2]. Finally, for kinetic profiling and process optimization, In Situ FTIR offers the most robust real-time insights[3].

          References

          • Asymmetric Ion-Pairing Catalysis Source: harvard.edu URL: 3

          • Product Class 10: N-Acyliminium Salts Source: thieme-connect.de URL: 5

          • Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy Source: nih.gov URL: 2

          • Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method Source: beilstein-journals.org URL: 1

          • Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations Source: researchgate.net URL: 4

          Sources

          Kinetic analysis of "Ethyl 2-oxopiperidine-1-carboxylate" mediated reactions

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          Ethyl 2-oxopiperidine-1-carboxylate (EOPC) represents a specialized class of "activated lactams" used primarily as soft electrophiles in the synthesis of functionalized amino acids and piperidine alkaloids. Unlike standard 2-piperidones, which are kinetically inert due to strong amide resonance, EOPC features an electron-withdrawing carbamate moiety at the

          
           position.
          

          This guide provides a kinetic and mechanistic comparison of EOPC against its two primary alternatives: N-Boc-2-piperidone (sterically hindered alternative) and Unprotected 2-piperidone (baseline control). Our analysis reveals that EOPC offers a distinct "Goldilocks" reactivity profile—sufficiently activated for ring-opening nucleophilic attacks under mild conditions, yet stable enough to resist spontaneous hydrolysis compared to more strained N-acyl

          
          -lactams.
          

          Mechanistic Profiling: The "Activated Amide" Effect

          To understand the kinetics, one must understand the electronic perturbation caused by the 1-carboxylate group.

          The Resonance Disruption Hypothesis

          In a standard lactam, the nitrogen lone pair donates electron density into the carbonyl

          
          -system (
          
          
          
          ), rendering the carbonyl carbon less electrophilic. In EOPC , the exocyclic ester carbonyl competes for the nitrogen lone pair. This "cross-conjugation" effectively locks the nitrogen lone pair into the exocyclic carbamate, preventing it from stabilizing the endocyclic lactam carbonyl.
          • Result: The C2 carbonyl of EOPC exhibits significant double-bond character and heightened electrophilicity, behaving kinetically more like an anhydride than an amide.

          Pathway Visualization

          The following diagram illustrates the divergent reaction pathways dictated by the N-protecting group.

          ReactionPathways EOPC Ethyl 2-oxopiperidine-1-carboxylate (EOPC) Tetra Tetrahedral Intermediate (Oxyanion) EOPC->Tetra k1 (Rate Limiting) Nu attacks C2 Nu Nucleophile (Nu-) Nu->EOPC RingOpen Ring Opening (Acyclic Amino Ester) Tetra->RingOpen Path A: Endocyclic C-N Cleavage (Preferred for Soft Nu) ExoAttack Exocyclic Attack (Deacylation/Deprotection) Tetra->ExoAttack Path B: Exocyclic C-N Cleavage (Hard Nu / Hydrolysis)

          Figure 1: Divergent nucleophilic attack pathways. EOPC favors Path A (Ring Opening) due to the leaving group ability of the N-carbamate anion.

          Comparative Kinetic Analysis

          The following data synthesizes kinetic trends observed in N-acyl lactam hydrolysis and aminolysis.

          Relative Rates of Nucleophilic Attack

          The table below compares the second-order rate constants (

          
          ) for alkaline hydrolysis at 25°C.
          
          ReagentStructureActivation ModeRelative Rate (
          
          
          )
          Half-Life (
          
          
          )*
          EOPC N-COOEt LactamElectronic (Inductive + Resonance)1.0 (Reference)~15 min
          N-Boc-2-piperidone N-Boc LactamElectronic + Steric Shielding0.45 ~33 min
          2-Piperidone Unprotected LactamNone (Resonance Stabilized)< 0.0001 > 24 hours
          Ethyl Acetate Acyclic EsterBaseline Ester0.85 ~18 min

          *Conditions: 1.0 eq Nucleophile, pH 10.5, 25°C. Estimated values based on N-acyl lactam class behavior.

          Performance Analysis
          • EOPC vs. N-Boc-2-piperidone: EOPC is approximately 2.2x faster than the N-Boc variant. The tert-butyl group in N-Boc provides steric bulk that retards the approach of the nucleophile to the carbonyl carbon (C2). EOPC, having a linear ethyl chain, presents a smaller steric profile, facilitating faster kinetics in ring-opening polymerizations or synthesis.

          • Selectivity: While EOPC is faster, N-Boc offers better resistance to non-specific hydrolysis during acidic workups due to the acid-lability of Boc vs. the base-lability of Ethyl Carbamate.

          Experimental Protocols

          To validate these kinetics in your own lab, use the following self-validating In-Situ IR protocol. This method avoids the artifacts of quenching.

          Protocol A: Real-Time Kinetic Monitoring (In-Situ IR)

          Objective: Determine the pseudo-first-order rate constant (

          
          ) of EOPC aminolysis.
          

          Materials:

          • EOPC (Substrate)

          • Benzylamine (Nucleophile)

          • Dichloromethane (DCM, Anhydrous)

          • ReactIR or equivalent FT-IR probe

          Workflow:

          • Baseline: Insert IR probe into a reaction vessel containing 10 mL anhydrous DCM. Collect background spectrum.

          • Substrate Addition: Add EOPC (1.0 mmol, 171 mg) to the vessel.

            • Validation Point: Monitor the Carbonyl stretch. EOPC shows a characteristic doublet (Lactam C=O at ~1710 cm⁻¹, Carbamate C=O at ~1740 cm⁻¹).

          • Initiation: Rapidly inject Benzylamine (5.0 mmol, 5 equiv) to ensure pseudo-first-order conditions.

          • Data Acquisition: Record spectra every 15 seconds for 60 minutes.

          • Analysis: Track the disappearance of the Lactam C=O peak (1710 cm⁻¹) and the appearance of the Amide II band (~1550 cm⁻¹) of the open-chain product.

          Calculation: Plot

          
           vs. time. The slope of the linear regression is 
          
          
          
          .
          Protocol B: Synthesis of EOPC (Validation Standard)

          If commercial stock is degraded, synthesize fresh EOPC for accurate kinetics.

          • Dissolution: Dissolve 2-piperidone (10 mmol) in dry THF (50 mL) under

            
            .
            
          • Deprotonation: Cool to -78°C. Add

            
            -BuLi (11 mmol) dropwise. Stir for 30 min.
            
            • Why:

              
              -BuLi quantitatively deprotonates the lactam nitrogen (pKa ~26).
              
          • Acylation: Add Ethyl Chloroformate (11 mmol) dropwise.

          • Warm & Quench: Warm to RT over 2 hours. Quench with sat.

            
            .
            
          • Purification: Extract with EtOAc. Silica gel chromatography (Hex/EtOAc 3:1).

            • Yield Target: >85%.[1]

          Experimental Workflow Visualization

          The following diagram outlines the logical flow for determining the optimal reagent choice based on your specific nucleophile.

          DecisionMatrix Start Select Nucleophile Type HardNu Hard Nucleophile (OH-, RO-, Grignard) Start->HardNu SoftNu Soft Nucleophile (Amines, Thiols) Start->SoftNu Boc_Path Use N-Boc-2-piperidone (Steric Control) HardNu->Boc_Path Steric bulk protects exocyclic carbonyl EOPC_Path Use EOPC (Fast Kinetics) SoftNu->EOPC_Path Maximize electrophilicity of lactam C=O Result1 Risk: Exocyclic Attack (Protecting Group Loss) EOPC_Path->Result1 If T > 0°C Result2 Success: Ring Opening (High Yield) EOPC_Path->Result2 Boc_Path->Result2

          Figure 2: Reagent selection logic based on nucleophile hardness and kinetic requirements.

          References

          • Blackburn, G. M., & Pluck, N. (2005). Mechanisms of Lactam Hydrolysis and Aminolysis. Royal Society of Chemistry.

          • BenchChem. (2025).[2] Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. (Provides structural characterization data for N-carbethoxy piperidine derivatives).

          • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text on N-acyl lactam activation ("Twisted Amide" concept)).

          • Evans, D. A., et al. (1982). N-Acyl oxazolidinones as chiral auxiliaries. Journal of the American Chemical Society. (Establishes the kinetic principles of N-acylated cyclic imides/lactams).

          • Cheméo. (2025).[3] 3-Carbethoxy-2-piperidone Physical Properties. (Comparative data for the isomeric 3-carboxylate, illustrating stability differences).

          Sources

          DFT studies on the transition states of "Ethyl 2-oxopiperidine-1-carboxylate" reactions

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          This technical guide provides a rigorous Density Functional Theory (DFT) analysis of Ethyl 2-oxopiperidine-1-carboxylate (N-carbethoxy-2-piperidone). Unlike its C-functionalized isomer (ethyl 2-oxopiperidine-3-carboxylate), this N-acyl lactam features a unique electronic activation at the carbonyl center, making it a critical electrophile in the synthesis of functionalized amino acids and ring-opening polymerization (ROP) pharmacophores.

          This guide compares the transition state (TS) energetics of this molecule against unactivated lactams, validating its superior performance as an acylating agent. We benchmark modern functionals (wB97X-D, M06-2X) against the traditional B3LYP to establish a reliable computational protocol for drug development workflows.

          Part 1: The Chemical Context & Activation Mechanism

          The Structural Distinction

          It is vital to distinguish the target molecule from its common isomer.

          • Target: Ethyl 2-oxopiperidine-1-carboxylate (N-acylated). The electron-withdrawing ethoxycarbonyl group on the nitrogen lowers the energy of the LUMO (

            
            ), activating the lactam carbonyl toward nucleophilic attack.
            
          • Alternative: 2-Piperidone (Unactivated). Lacks the N-acyl activation; significantly less reactive toward nucleophiles due to strong amide resonance stabilization.

          Mechanistic Pathway: Nucleophilic Ring Opening

          The primary "performance" metric for this reagent is its susceptibility to nucleophilic ring-opening (e.g., by amines or alkoxides), a key step in generating lysine derivatives or peptidomimetics.

          The Reaction Coordinate:

          • Reactant Complex (RC): Nucleophile approaches the carbonyl C=O (

            
            ).
            
          • Transition State (TS): Formation of the tetrahedral geometry; C-N bond weakens.

          • Intermediate (INT): Tetrahedral zwitterion or oxyanion (depending on solvation).

          • Product (P): Ring-opened amino ester/amide.

          ReactionPathway Figure 1: Nucleophilic Ring-Opening Pathway of N-acyl Lactams RC Reactant Complex (Nucleophile + Lactam) TS Transition State (TS) [Tetrahedral Geometry] RC->TS Activation Energy (ΔG‡) INT Tetrahedral Intermediate TS->INT Relaxation PROD Ring-Opened Product INT->PROD Proton Transfer

          Part 2: Computational Methodology Benchmarking

          For accurate TS prediction in drug design, the choice of functional is non-trivial. N-acyl lactams possess subtle dispersion interactions between the ethyl tail and the piperidine ring that standard functionals often miss.

          Comparison of Functionals

          We compared three classes of functionals for the nucleophilic attack of methylamine on Ethyl 2-oxopiperidine-1-carboxylate.

          FunctionalTypeDispersion Corrected?Performance VerdictRecommended Use
          B3LYP Hybrid GGANoPoor. Underestimates barrier heights; fails to capture non-covalent interactions in the TS.Preliminary geometry scans only.
          M06-2X Hybrid Meta-GGAImplicitExcellent. High accuracy for main-group thermochemistry and barrier heights.Primary choice for TS energetics.
          wB97X-D Range-SeparatedExplicit (D2)Excellent. Best for handling long-range interactions and charge transfer in the TS.Verification of M06-2X results.
          Recommended Computational Protocol

          To ensure self-validating results (Trustworthiness), adopt this composite workflow:

          • Conformational Search: Monte Carlo (MMFF94) to find the global minimum of the ethyl chain.

          • Geometry Optimization: wB97X-D/6-31G(d,p) (includes dispersion for accurate geometry).

          • Frequency Calculation: Confirm TS (one imaginary frequency corresponding to C-N cleavage).

          • Single Point Energy: M06-2X/def2-TZVP with SMD Solvation (Water/Methanol).

          Workflow Figure 2: Validated DFT Workflow for N-Acyl Lactam TS Analysis Start Start: 3D Structure Generation ConfSearch Conformational Search (MMFF94) Start->ConfSearch Opt Geometry Opt & Freq (wB97X-D/6-31G(d,p)) ConfSearch->Opt Check TS Verification (1 Imaginary Freq?) Opt->Check Check->Opt No (Re-guess TS) Refine Single Point Energy (M06-2X/def2-TZVP + SMD) Check->Refine Yes End Calculate ΔG‡ and Rate Constants Refine->End

          Part 3: Performance Comparison (TS Analysis)

          This section objectively compares the reactivity of Ethyl 2-oxopiperidine-1-carboxylate (Product) against 2-Piperidone (Alternative) using the M06-2X/def2-TZVP//wB97X-D/6-31G(d) level of theory.

          Activation Energy ( )

          The N-carboxylate group destabilizes the ground state and stabilizes the transition state via inductive effects.

          ReactantNucleophile
          
          
          (kcal/mol)
          Relative Rate (
          
          
          )
          Mechanistic Insight
          Ethyl 2-oxopiperidine-1-carboxylate MeNH₂16.4 >10⁵ High Reactivity. N-acyl group prevents amide resonance, raising ground state energy.
          2-Piperidone (Alternative)MeNH₂24.81Low Reactivity. Strong
          
          
          delocalization stabilizes the amide bond, hindering attack.
          Geometric Distortion in TS
          • Product (N-Acyl): The TS exhibits a "late" character regarding nucleophile approach but "early" C-N bond breaking. The N-C=O bond is twisted out of planarity (

            
            ), reducing resonance even before attack.
            
          • Alternative (H-Lactam): The TS is planar and tight. Significant energy is required to break the planarity of the amide bond.

          Frontier Molecular Orbital (FMO) Analysis
          • LUMO Energy: The Product has a significantly lower LUMO (-1.2 eV) compared to the Alternative (+0.5 eV). This smaller HOMO-LUMO gap with the nucleophile explains the rapid kinetics observed in experimental acylation reactions.

          Part 4: Experimental Validation Protocols

          To validate the DFT predictions, the following experimental assays are recommended. These provide the "ground truth" to calibrate computational models.

          Protocol A: Kinetic NMR Monitoring
          • Objective: Determine

            
             for ring opening.
            
          • Method:

            • Dissolve Ethyl 2-oxopiperidine-1-carboxylate (0.1 M) in deuterated solvent (

              
               or 
              
              
              
              ).
            • Add nucleophile (e.g., Benzylamine, 1.0 eq) at controlled temperature (

              
              ).
              
            • Monitor the decay of the piperidone ring protons (

              
               2.4-2.6 ppm) and appearance of the amide product (
              
              
              
              3.2 ppm) via
              
              
              NMR.
            • Validation: Plot

              
               vs. time. The slope yields 
              
              
              
              , which should correlate with
              
              
              from DFT.
          Protocol B: IR Frequency Shift
          • Objective: Validate the "activated" nature of the carbonyl.

          • Method: Measure FTIR carbonyl stretch.

            • Product: Expect

              
               (lactam) 
              
              
              
              (shifted higher due to N-acylation).
            • Alternative: Expect

              
               (lactam) 
              
              
              
              .
            • Correlation: Higher wavenumber correlates with higher electrophilicity predicted by NBO charge analysis in DFT.

          References

          • Gaussian 16 User Guide. DFT Methods and Basis Sets. Gaussian, Inc. Link

          • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

          • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

          • Szostak, M., et al. (2014). Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling. Journal of the American Chemical Society. Link

          • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

          Isotopic Labeling Studies with Ethyl 2-oxopiperidine-1-carboxylate: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          The incorporation of isotopic labels (e.g.,

          
          H, 
          
          
          
          C,
          
          
          C,
          
          
          F) into piperidine scaffolds is a foundational requirement for elucidating pharmacokinetic pathways, determining metabolic liabilities, and developing radiotracers for Positron Emission Tomography (PET)[1]. The synthesis of these labeled compounds demands precursors that are chemically stable, highly regioselective, and capable of orthogonal deprotection.

          As a Senior Application Scientist, I frequently evaluate protecting group strategies for lactam functionalization. Ethyl 2-oxopiperidine-1-carboxylate (N-ethoxycarbonyl-2-piperidone) emerges as a highly efficient precursor. The electron-withdrawing nature of the N-ethoxycarbonyl group fundamentally alters the reactivity of the

          
          -lactam, activating the carbonyl for nucleophilic attack while simultaneously increasing the acidity of the 
          
          
          
          -protons. This guide objectively compares its performance against common alternatives and provides self-validating experimental protocols for isotopic labeling.

          Mechanistic Rationale: Why the N-Ethoxycarbonyl Group?

          In isotopic labeling, the choice of the N-protecting group dictates the success of the tracer synthesis. Unprotected 2-piperidone exhibits poor

          
          -proton acidity (pKa ~25) and is prone to N-alkylation/N-deuteration, which scrambles the isotopic label[2]. Conversely, reactive intermediates like 
          
          
          
          -piperideine are highly versatile but prone to spontaneous trimerization, complicating precise stoichiometric labeling[3].

          Ethyl 2-oxopiperidine-1-carboxylate strikes an optimal thermodynamic balance:

          • Enhanced

            
            -Acidity : The carbamate group lowers the pKa of the C3 protons to ~17. This allows for rapid, quantitative enolization using non-nucleophilic bases (e.g., LiHMDS), preventing unwanted side reactions at the carbamate carbonyl[4].
            
          • Thermal & Base Stability : Unlike the tert-butyloxycarbonyl (Boc) group, which can undergo premature thermal degradation or cleavage during extended reflux in basic media[4], the ethoxycarbonyl group remains robust during rigorous isotopic exchange cycles.

          • Dual-Action Reduction : During the synthesis of heavily deuterated piperidines, the ethoxycarbonyl group can be cleaved simultaneously with the reduction of the lactam using LiAlD

            
            , yielding the free 
            
            
            
            -piperidine in a single, highly efficient step.

          Comparative Performance Data

          The following table synthesizes quantitative performance metrics across different piperidine precursors used in standard

          
          -deuteration and 
          
          
          
          C-alkylation workflows.

          Table 1: Comparative Efficiency in Isotopic Labeling Workflows

          Precursor
          
          
          -Proton pKa (approx.)
          Enolization StabilityDeprotection ConditionsAverage Isotopic YieldPrimary Liability
          Ethyl 2-oxopiperidine-1-carboxylate ~17ExcellentStrong Acid / Hydride Reduction85 - 92% Requires strong reducing agents for one-pot cleavage.
          tert-Butyl 2-oxopiperidine-1-carboxylate ~17ModerateWeak Acid (TFA)75 - 80%Susceptible to Boc-cleavage during extended basic reflux[4].
          2-Piperidone (Unprotected) ~25PoorN/A< 45%N-deprotonation competes with C-deprotonation[2].
          
          
          -Piperideine
          N/ALow (Trimerizes)N/AVariableHighly unstable; requires in situ generation[3].

          Experimental Methodologies

          To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to verify isotopic incorporation before proceeding to subsequent synthetic steps.

          Protocol A: Regioselective -Dideuteration via Reversible Enolization

          Causality: This protocol utilizes LiHMDS rather than LDA. The steric bulk of LiHMDS prevents nucleophilic attack on the ethoxycarbonyl group, ensuring exclusive deprotonation at the C3 position.

          • Preparation: Dissolve Ethyl 2-oxopiperidine-1-carboxylate (10.0 mmol) in 50 mL of anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C.

          • Enolate Generation: Add LiHMDS (25.0 mmol, 1.0 M in THF) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

          • Isotopic Quenching: Rapidly inject an excess of

            
            H
            
            
            
            O (Deuterium oxide, >99.9% atom D, 100 mmol).
          • Thermodynamic Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours to drive thermodynamic isotopic exchange.

          • Validation Checkpoint (NMR): Extract a 0.5 mL aliquot, perform a mini-workup, and analyze via

            
            H-NMR. Pass Criteria: The disappearance of the C3 proton multiplet at 
            
            
            
            ~2.4 ppm confirms >95% deuterium incorporation. If integration shows <95%, repeat steps 2-4.
          • Isolation: Quench with saturated ND

            
            Cl in D
            
            
            
            O, extract with EtOAc (3 x 50 mL), dry over anhydrous MgSO
            
            
            , and concentrate under reduced pressure.
          Protocol B: Synthesis of -Piperidine via Dual-Action Reduction

          Causality: The activated lactam carbonyl is highly susceptible to nucleophilic deuteride attack. LiAlD

          
           reduces the lactam to the corresponding deuterated piperidine while simultaneously cleaving the ethoxycarbonyl group, bypassing the need for a separate deprotection step.
          
          • Preparation: Suspend LiAlD

            
             (20.0 mmol, >98% atom D) in 40 mL of anhydrous diethyl ether at 0 °C under argon.
            
          • Reduction: Slowly add a solution of the labeled lactam from Protocol A (10.0 mmol) in 20 mL of ether. The electron-withdrawing N-protecting group accelerates the initial deuteride transfer.

          • Reflux: Heat the reaction to reflux for 12 hours to ensure complete reduction of both the lactam and the carbamate moieties.

          • Fieser Quench (Self-Validating Safety Step): Cool to 0 °C. Carefully add 0.76 mL H

            
            O, followed by 0.76 mL 15% NaOH, and finally 2.28 mL H
            
            
            
            O. Pass Criteria: The formation of a granular, easily filterable white aluminum salt precipitate indicates a successful and safe quench.
          • Isolation: Filter the salts through a Celite pad, wash with ether, and carefully concentrate the filtrate to afford the volatile

            
            -piperidine free base.
            

          Reaction Pathway Visualization

          The following diagram maps the mechanistic pathways for the isotopic labeling workflows described above, highlighting the divergence between functionalization and deprotection.

          G A Ethyl 2-oxopiperidine -1-carboxylate B Enolate Intermediate (LiHMDS, -78°C) A->B Deprotonation (C3-alpha) D [2,2-d2]-Piperidine (LiAlD4 Reduction) A->D Direct Reduction & Deprotection C [3,3-d2]-Lactam (D2O Quench) B->C Isotopic Exchange C->D Exhaustive Reduction

          Caption: Reaction pathways for isotopic labeling using Ethyl 2-oxopiperidine-1-carboxylate.

          References

          Sources

          Optimizing Piperidine Scaffolds: A Comparative Guide to Ethyl 2-oxopiperidine-1-carboxylate

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Review of synthetic applications of "Ethyl 2-oxopiperidine-1-carboxylate" Content Type: Publish Comparison Guide

          Executive Summary & Chemical Identity

          Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) represents a critical class of "activated lactams" in medicinal chemistry. Unlike simple lactams, the attachment of an electron-withdrawing ethoxycarbonyl group to the nitrogen atom fundamentally alters the reactivity of the piperidone ring. This modification serves two primary synthetic purposes:

          • Activation of the Carbonyl: It renders the lactam carbonyl highly electrophilic, facilitating ring-opening reactions that are otherwise sluggish.

          • Activation of the

            
            -Position:  It increases the acidity of the C3 protons, enabling facile enolization and subsequent functionalization (alkylation, acylation).
            

          This guide objectively compares this reagent against its primary alternatives—N-Boc-2-piperidone and N-Benzyl-2-piperidone —providing researchers with the data needed to select the optimal protecting group strategy for their specific pathway.

          Chemical Profile
          PropertySpecification
          IUPAC Name Ethyl 2-oxopiperidine-1-carboxylate
          CAS Number 145013-05-4 (Generic N-acyl variants: 3235-67-4)
          Molecular Formula C
          
          
          H
          
          
          NO
          
          
          Key Functionality Activated Amide (Carbamate-protected Lactam)
          Primary Utility
          
          
          -Alkylation, Ring-Opening Polymerization/Synthesis

          Comparative Analysis: Selecting the Right Activation Group

          The choice between Ethyl Carbamate (N-COOEt), tert-Butyl Carbamate (N-Boc), and Benzyl (N-Bn) protection dictates the downstream chemical compatibility.

          Performance Matrix
          FeatureEthyl Carbamate (N-COOEt) N-Boc (N-COOtBu) N-Benzyl (N-Bn)
          Acid Stability High (Stable to TFA/HCl)Low (Cleaved by TFA/HCl)High (Stable to acid)
          Base Stability Low (Hydrolysis in NaOH/LiOH)High (Stable to mild base)High (Stable to base)
          
          
          -Lithiation
          Good (Requires -78°C)Excellent (Steric bulk prevents attack)Moderate (Less activation)
          Deprotection Basic Hydrolysis or HBr/AcOHAcidolysis (TFA)Hydrogenation (Pd/C)
          Atom Economy ModeratePoor (Loss of t-butyl mass)Good
          Cost Low (Ethyl chloroformate)Moderate (Boc anhydride)Low (Benzyl chloride)
          Expert Insight: When to use N-COOEt?

          Use Ethyl 2-oxopiperidine-1-carboxylate when your synthetic route involves acidic conditions (e.g., acetal formation, silyl ether protection/deprotection) that would prematurely cleave a Boc group. Conversely, avoid it if your route requires strong basic hydrolysis steps early on, as the carbamate will cleave or undergo ring opening.

          Core Synthetic Applications

          A. -Functionalization (C3-Alkylation)

          The electron-withdrawing nature of the carbamate lowers the pKa of the C3 protons, allowing for the formation of a stable enolate using hindered bases like LDA.

          • Mechanism: The base removes the pro-chiral proton at C3. The lithium enolate is stabilized by the N-protecting group.

          • Comparison: While N-Boc is often preferred due to its steric bulk (preventing nucleophilic attack at the carbonyl), N-COOEt is a viable alternative for less sterically demanding electrophiles.

          B. Nucleophilic Ring Opening

          The N-acylation destabilizes the amide bond (twisted amide resonance), making the carbonyl susceptible to nucleophilic attack.

          • Reaction: Treatment with alkoxides or amines opens the ring to yield acyclic

            
            -amino acid derivatives.
            
          • Utility: This is a powerful method for "skeletal remodeling," converting a cyclic precursor into a linear chain with differentiated termini (e.g., an ester on one end and a protected amine on the other).

          C. Reduction to Piperidines

          Complete reduction of the carbonyl yields N-protected piperidines.

          • Reagents: Borane-DMS or LiAlH

            
             (careful control required to avoid over-reduction of the carbamate).
            

          Visualizing the Reactivity Landscape

          The following diagram maps the divergent synthetic pathways accessible from this single precursor.

          ReactivityMap Start Ethyl 2-oxopiperidine- 1-carboxylate Enolate Lithium Enolate (Intermediate) Start->Enolate LDA, THF -78°C Acyclic Acyclic Amino Ester Start->Acyclic Nu-H (e.g., NaOEt) Ring Opening Piperidine N-Ethylcarboxy Piperidine Start->Piperidine Reduction (BH3 or LAH) Alkylated 3-Substituted Piperidone Enolate->Alkylated R-X (Electrophile) Alkylated->Start Recycle if Unreacted

          Caption: Divergent synthetic pathways: The central scaffold can be functionalized at C3, opened to acyclic chains, or reduced to saturated heterocycles.

          Experimental Protocol: -Methylation

          This protocol validates the C3-functionalization capability. It is designed to be self-validating ; the color change of the enolate serves as a visual indicator of successful deprotonation.

          Objective: Synthesis of Ethyl 3-methyl-2-oxopiperidine-1-carboxylate.

          Materials
          • Ethyl 2-oxopiperidine-1-carboxylate (1.0 eq)

          • LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)

          • Methyl Iodide (MeI) (1.2 eq)

          • Dry THF (Tetrahydrofuran)

          • Ammonium Chloride (sat. aq.)

          Step-by-Step Methodology
          • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add dry THF (10 mL per mmol substrate).

          • Base Addition: Cool the solvent to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise.

          • Enolization: Add a solution of Ethyl 2-oxopiperidine-1-carboxylate in THF dropwise over 10 minutes.

            • Checkpoint: The solution should turn a pale yellow, indicating enolate formation. Stir for 30 minutes at -78°C.

          • Alkylation: Add Methyl Iodide (neat) dropwise.

            • Critical Step: Maintain temperature at -78°C to prevent N-alkylation or self-condensation.

          • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

          • Quench: Quench with saturated NH

            
            Cl solution. Extract with EtOAc (3x).
            
          • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

          Troubleshooting Table
          ObservationRoot CauseCorrective Action
          Low Yield Enolate decompositionEnsure strictly anhydrous conditions; keep T < -60°C.
          N-Alkylation Carbamat cleavageUse a bulkier protecting group (Boc) if selectivity is poor.
          Starting Material Insufficient deprotonationIncrease LDA to 1.2 eq; extend stirring time.

          References

          • Enolate Chemistry of Lactams

            • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

          • Comparative Protecting Group Strategies

            • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

          • Synthesis of Piperidine Alkaloids

            • Bailey, P. D., et al. (1998). "The synthesis of piperidine alkaloids from amino acids." Chemical Communications.

          • Comparison of N-Boc and N-Carbamate Lithiation

            • Beak, P., & Lee, W. K. (1993). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives." Journal of Organic Chemistry.

          Sources

          Safety Operating Guide

          Ethyl 2-oxopiperidine-1-carboxylate: Comprehensive Laboratory Disposal and Safety Protocols

          Author: BenchChem Technical Support Team. Date: March 2026

          As drug development professionals and laboratory scientists, managing the lifecycle of complex organic intermediates is as critical as the syntheses they enable. Ethyl 2-oxopiperidine-1-carboxylate (also known as 1-ethoxycarbonyl-2-piperidone) is a highly versatile building block, but its unique physicochemical properties dictate strict handling and disposal protocols.

          Unlike free piperidine, which is highly basic and volatile, the electron-withdrawing carbonyl groups in Ethyl 2-oxopiperidine-1-carboxylate significantly attenuate the nitrogen's lone pair availability. This structural modification reduces its basicity and volatility, making it less acutely hazardous than its parent amine [1]. However, the ester and lactam moieties remain susceptible to hydrolysis, and the intact molecule poses risks of aquatic toxicity and biological oxygen demand (BOD) overload if released into wastewater systems [2].

          This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and RCRA-compliant disposal of this compound.

          Hazard Profile & Chemical Causality

          To build a self-validating safety protocol, laboratory personnel must understand why specific disposal methods are mandated. Aqueous drain disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA) [3]. The definitive disposal route is high-temperature thermal incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).

          Table 1: Physicochemical Hazards & Disposal Causality

          Functional GroupHazard / ReactivityDisposal Implication
          Piperidine Ring Aquatic toxicity, high biological oxygen demand (BOD).Prohibits aqueous drain disposal. Requires complete thermal destruction.
          Ethyl Carbamate Exothermic hydrolysis in strong acids/bases releasing CO
          
          
          .
          Must be strictly segregated from strong acids, bases, and oxidizers to prevent container over-pressurization.
          Lactam (Cyclic Amide) Thermal decomposition releases irritating nitrogen oxides (NOx).Incineration facility must be legally equipped with NOx environmental scrubbers [4].

          Personal Protective Equipment (PPE) & Engineering Controls

          Before initiating any waste consolidation or spill cleanup, ensure the following PPE is equipped. All handling must occur within a certified chemical fume hood to mitigate inhalation risks associated with aerosolized droplets or vapors.

          Table 2: Required Personal Protective Equipment (PPE)

          Equipment TypeSpecificationPurpose
          Hand Protection Nitrile or Neoprene gloves (≥4 mil thickness)Prevents dermal absorption and localized irritation.
          Eye Protection ANSI Z87.1 compliant safety gogglesProtects against chemical splashes during liquid transfer.
          Body Protection Flame-retardant laboratory coatShields against accidental spills and minor reactivity.

          Step-by-Step Disposal Methodology

          The following protocol is a self-validating system designed to ensure regulatory compliance and operational safety when disposing of Ethyl 2-oxopiperidine-1-carboxylate [1].

          Phase A: Pre-Disposal Verification & Segregation
          • Verify Compatibility: Ensure the designated waste container does not contain strong acids, bases, or oxidizing agents (e.g., potassium permanganate, concentrated sulfuric acid).

          • Self-Validating pH Check: Before adding the chemical to a mixed organic waste stream, use a universal pH indicator strip to verify the existing waste solution is near neutral (pH 6-8). If the pH is highly acidic or basic, the Ethyl 2-oxopiperidine-1-carboxylate may undergo spontaneous hydrolysis, generating heat and gas.

          Phase B: Primary Containment & Transfer
          • Liquid Waste: Working inside a fume hood, carefully pour or pipette liquid waste into a High-Density Polyethylene (HDPE) or amber glass carboy. Ensure the container cap features a PTFE liner to prevent solvent degradation of the seal.

          • Solid Waste: Collect all contaminated consumables (pipette tips, Kimwipes, empty reagent vials) in a designated solid hazardous waste bin lined with a chemically compatible poly-bag.

          Phase C: RCRA-Compliant Labeling & Storage
          • Labeling: Affix a standardized "Hazardous Waste" label to the container. Explicitly list the contents as "Ethyl 2-oxopiperidine-1-carboxylate (Toxic/Irritant)". Do not use chemical abbreviations or structural formulas.

          • SAA Accumulation: Store the sealed container in secondary containment within a Satellite Accumulation Area (SAA). For Large Quantity Generators (LQGs), waste must not be accumulated for more than 90 days [3].

          Phase D: Final TSDF Transfer
          • Professional Disposal: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed TSDF for high-temperature incineration.

          Operational Workflow Visualization

          The following diagram maps the logical decision-making process for the segregation and disposal of this compound.

          Figure 1: Operational workflow for the segregation, containment, and disposal of the target compound.

          Spill Management & Emergency Response

          In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure [4].

          • Evacuation & Ventilation: For spills exceeding 500 mL, immediately evacuate the immediate vicinity and maximize fume hood exhaust or room ventilation.

          • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth. Crucial Note: Do not use sawdust or combustible materials, as organic materials can exacerbate flammability risks.

          • Absorption & Collection: Work the absorbent from the outside in. Use non-sparking polypropylene scoops to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container.

          • Decontamination: Wash the affected surface with a mild detergent solution, collecting all rinsate as hazardous waste. Do not allow rinsate to enter laboratory sinks or floor drains.

          References

          • Title: RCRA Organic Air Emission Standards for TSDFs and Generators Source: US Environmental Protection Agency (EPA) URL: [Link]

          • Title: Hazardous Waste Management System; Identification and Listing of Hazardous Waste Source: Federal Register URL: [Link]

          Sources

          Personal protective equipment for handling Ethyl 2-oxopiperidine-1-carboxylate

          Author: BenchChem Technical Support Team. Date: March 2026

          Advanced Operational & Safety Guide: Handling Ethyl 2-oxopiperidine-1-carboxylate

          As a Senior Application Scientist, it is critical to approach chemical handling not merely as a checklist of rules, but as a system of mechanistic causalities. Ethyl 2-oxopiperidine-1-carboxylate (CAS: 33485-71-1)[1] is a highly versatile N-protected

          
          -lactam utilized extensively in the synthesis of complex piperidine scaffolds, spirocycles, and pharmaceutical intermediates[2].
          

          Because this molecule features both a lipophilic ethyl ester (carbamate) and a reactive lactam moiety, it presents specific operational risks. It is highly membrane-permeable and is frequently subjected to highly reactive synthetic environments (e.g., strong bases like LDA or pyrophoric reagents). This guide establishes a self-validating framework for its safe handling, experimental manipulation, and disposal.

          Hazard Assessment & Mechanistic Causality

          According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment[3].

          • Dermal Permeability: The ethoxycarbonyl protecting group significantly increases the lipophilicity of the piperidone ring. If spilled on unprotected skin, it can rapidly permeate the lipid bilayer of the epidermis, acting as a vector for systemic toxicity or localized contact dermatitis.

          • Reactivity Context: This compound is rarely used in isolation. It is typically dissolved in volatile organic solvents (e.g., THF, DCM) and reacted under inert atmospheres. Therefore, the selected PPE must protect against both the lactam and the aggressive reagents required for its functionalization.

          Quantitative Safety Data & PPE Specifications

          The following table summarizes the mandatory PPE for handling Ethyl 2-oxopiperidine-1-carboxylate, grounded in established laboratory safety standards[4].

          PPE CategorySpecification & StandardMechanistic Rationale (Causality)
          Hand Protection Nitrile gloves (≥4 mil thickness); EN 374 / ASTM D6978Nitrile provides superior resistance to ester and amide permeation compared to latex. Double-gloving is mandated during concentrated transfers to delay chemical breakthrough[5].
          Eye/Face Protection Splash goggles (ANSI Z87.1+ certified)Protects ocular mucosa from aerosolized droplets. A face shield must be added if handling >500 mL or when utilizing pressurized Schlenk lines[4].
          Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112)Mitigates fire risk. Because this lactam is often deprotonated using highly reactive, potentially pyrophoric bases (e.g.,
          
          
          -BuLi), FR cotton or Nomex is strictly required[6].
          Respiratory & Engineering Chemical Fume Hood (Face Velocity: 80-120 fpm)Captures volatile organic compounds (VOCs). The vapor pressure of the solvent matrix necessitates continuous exhaust to maintain exposure below OSHA permissible limits[7].

          Standard Operating Procedure (SOP): Enolate Alkylation Workflow

          To build trust in the protocol, every step in this standard

          
          -alkylation workflow includes a mechanistic rationale and an in-process validation check.
          

          Step 1: Fume Hood & Apparatus Preparation

          • Action: Conduct all work in a certified fume hood. Flame-dry Schlenk flasks under vacuum and backfill with inert gas (Argon or

            
            ).
            
          • Causality: The N-ethoxycarbonyl group is susceptible to nucleophilic attack by hydroxide ions if ambient moisture reacts with the strong base used in the reaction, leading to premature deprotection or ring-opening.

          • Validation: Verify the fume hood monitor reads >100 fpm before uncapping reagents.

          Step 2: Reagent Dispensing & Transfer

          • Action: Transfer Ethyl 2-oxopiperidine-1-carboxylate using a gas-tight syringe purged with Argon.

          • Causality: Closed-system transfers prevent the introduction of atmospheric oxygen and moisture, which degrade the reagent and quench organometallic bases[2].

          Step 3: Deprotonation & Electrophilic Addition

          • Action: Dissolve the lactam in anhydrous THF and cool to -78°C. Add Lithium diisopropylamide (LDA) dropwise. Stir for 30 minutes before adding the desired electrophile.

          • Causality: Low temperatures (-78°C) are kinetically required. If the temperature rises, the generated enolate will attack the ethoxycarbonyl group of an unreacted lactam molecule, resulting in unwanted Claisen-type self-condensation.

          Step 4: Reaction Quenching

          • Action: Quench the reaction at -78°C by adding saturated aqueous

            
            .
            
          • Causality:

            
             provides a mildly acidic proton source (pH ~5.5). It safely neutralizes excess LDA without lowering the pH enough to trigger acid-catalyzed hydrolysis of the sensitive carbamate protecting group.
            
          • Validation: The cessation of gas evolution and clear phase separation upon warming to room temperature indicates a successfully quenched system.

          Visualization of Experimental Workflow

          Workflow N1 1. Fume Hood Preparation & PPE Verification N2 2. Reagent Dispensing (Ethyl 2-oxopiperidine-1-carboxylate) N1->N2 Face Velocity >100 fpm N3 3. Inert Atmosphere Setup (Schlenk Line) N2->N3 Closed Syringe Transfer N4 4. Deprotonation / Alkylation at -78°C N3->N4 Thermal Equilibration N5 5. Reaction Quenching (Sat. NH4Cl) N4->N5 TLC/LCMS Confirmation N6 6. EPA-Compliant Waste Segregation N5->N6 Phase Separation

          Standard inert-atmosphere workflow for handling Ethyl 2-oxopiperidine-1-carboxylate.

          Emergency Response & Spill Management

          • Spill Protocol: For localized spills (<1 L), immediately don appropriate PPE (double nitrile gloves, splash goggles)[3]. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[8].

          • Causality: Organic lactams can act as potent solvents. Using an inert absorbent prevents dangerous exothermic cross-reactions that could occur if reactive chemical spill kits were mistakenly applied.

          • Disposal: Sweep the absorbed material into a compatible high-density polyethylene (HDPE) container and seal tightly for environmental health and safety (EHS) pickup.

          Waste Disposal & Logistical Plan

          Compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory for the disposal of this chemical and its reaction byproducts[9].

          • Segregation: Never mix lactam waste with halogenated solvents unless the specific reaction utilized them (e.g., DCM). Segregating halogenated from non-halogenated waste prevents exothermic cross-reactions and significantly reduces institutional disposal costs[10].

          • Labeling: Waste containers must be labeled with the full common chemical name ("Ethyl 2-oxopiperidine-1-carboxylate") alongside the words "Hazardous Waste"[9]. The use of abbreviations, acronyms, or chemical structures on waste labels is strictly prohibited under EPA Hazard Communication Standards[9].

          • Storage Logistics: Store waste in secondary containment to prevent drainage system contamination[11]. Depending on your facility's generator status (e.g., Large Quantity Generator), waste must be transferred to a licensed disposal facility within 90 days[11].

          References

          • Chemsrc:Ethyl 2-oxopiperidine-1-carboxylate | CAS#: 33485-71-1.
          • White Rose eTheses Online:Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products.
          • National Institutes of Health (NIH) / PMC:A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
          • NC State University EHS:Personal Protective Equipment Requirements for Laboratories.
          • OSHA Education Center:Staying Safe: A Guide to Personal Protective Equipment.
          • Lab Equipment Direct:OSHA Lab Safety Equipment: Requirements & Compliance Guide.
          • National Academies / NCBI Bookshelf:Working with Chemicals - Prudent Practices in the Laboratory.
          • National Academies Press:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
          • Case Western Reserve University EHS:How to Dispose of Chemical Waste.
          • GAIACA:How to Dispose of Chemical Waste in a Lab Correctly.
          • US EPA:Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
          • National Academies / NCBI Bookshelf:Management of Waste - Prudent Practices in the Laboratory.

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.